3-(2,3-Dihydroxyphenyl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDSXQJWBGMRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958342 | |
| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3714-73-6 | |
| Record name | 2,3-Dihydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3714-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003714736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDROXYPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH669YNEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(2,3-Dihydroxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3-Dihydroxyphenyl)propanoic acid, also known as 2,3-DHPPA, is a phenolic acid that belongs to the class of phenylpropanoic acids. As a microbial metabolite of quinoline, it is found in biological systems, including being produced by Escherichia coli.[1][2] This class of compounds is of significant interest to the scientific community due to the diverse biological activities exhibited by structurally related molecules, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological significance of this compound to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. While experimentally determined data for this specific isomer is limited in the public domain, predicted values and data from closely related isomers are provided for comparative purposes.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3-Dihydroxybenzenepropanoic acid, 2,3-DHPPA | [1] |
| CAS Number | 3714-73-6 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)O)O)CCC(=O)O | [1] |
| InChI Key | QZDSXQJWBGMRLU-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Data (Experimental and Predicted)
| Property | This compound (Predicted) | 3-(3,4-Dihydroxyphenyl)propanoic acid (Experimental/Predicted) | 3-(2-Hydroxyphenyl)propanoic acid (Experimental) |
| Melting Point (°C) | Not Available | 136[6] | 86-89 |
| Water Solubility (g/L) | 3.02 (ALOGPS) | 2.62 (ALOGPS)[3] | Moderately soluble |
| logP | 1.04 (ALOGPS) | 1.04 (ALOGPS)[3] | Not Available |
| pKa (Strongest Acidic) | 3.84 (ChemAxon) | 3.84 (ChemAxon)[3] | Not Available |
Experimental Protocols
Synthesis
A plausible synthetic route, based on established organic chemistry principles, is the reduction of a corresponding cinnamic acid derivative.
Workflow for a potential synthesis of this compound:
General Protocol for Catalytic Hydrogenation:
-
Dissolve 2,3-dihydroxycinnamic acid in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexane) or by column chromatography on silica gel.
Workflow for Purification:
References
- 1. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ECMDB: 3-(2,3-Dihydroxyphenyl)propanoate (ECMDB20064) (M2MDB000913) [ecmdb.ca]
- 3. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Unveiling the Microbial Origins of 3-(2,3-Dihydroxyphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3-Dihydroxyphenyl)propanoic acid (2,3-DHPPA) is a phenolic acid that has been identified as a key intermediate in the microbial catabolism of various aromatic compounds. While its isomers, such as 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid), are recognized metabolites of dietary polyphenols with known bioactivities, the natural sources and biological significance of 2,3-DHPPA are primarily confined to the realm of microbiology. This technical guide provides an in-depth exploration of the microbial origins of 2,3-DHPPA, detailing the metabolic pathways responsible for its synthesis, and outlining the methodologies for its analysis. This document is intended to serve as a comprehensive resource for researchers investigating microbial metabolism, natural product discovery, and the biological activities of microbial metabolites.
Natural Sources of this compound
Extensive literature review indicates that this compound is not a common constituent of plants or food products. Instead, its natural occurrence is predominantly as a transient metabolite produced by specific bacteria during the degradation of certain aromatic compounds. The primary microbial sources identified are:
-
Bacteria capable of degrading quinoline: Certain species of Pseudomonas, such as Pseudomonas fluorescens and Pseudomonas putida, produce 2,3-DHPPA as an intermediate in the metabolic pathway of quinoline, a heterocyclic aromatic compound.[1][2]
-
Bacteria that metabolize 3-phenylpropionic acid and its derivatives: Escherichia coli is a notable producer of 2,3-DHPPA. This bacterium can convert 3-phenylpropionic acid and 3-(3-hydroxyphenyl)propionic acid into 2,3-DHPPA, which is then further catabolized.[3][4][5]
At present, there is a lack of quantitative data in the available scientific literature regarding the specific concentrations of this compound produced in microbial cultures. Further targeted quantitative studies are required to determine the yield of this metabolite from different bacterial strains and under various culture conditions.
Microbial Metabolic Pathways
The biosynthesis of this compound is intrinsically linked to the catabolic pathways of aromatic compounds in bacteria. Below are the key elucidated pathways.
Degradation of 3-Phenylpropionate in Escherichia coli
Escherichia coli employs a multi-step enzymatic pathway to degrade 3-phenylpropionate. This process involves the initial oxidation of the aromatic ring to form a dihydrodiol, which is then further oxidized to a catechol structure. This compound is a key intermediate in this pathway before the aromatic ring is cleaved. The initial steps are catalyzed by a 3-phenylpropionate dioxygenase complex and a dihydrodiol dehydrogenase.[1][5] The subsequent step involves the ring-cleavage of 2,3-DHPPA by the enzyme 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase.[6]
Metabolic pathway of 3-phenylpropionate in E. coli.
Degradation of Quinoline in Pseudomonas species
In Pseudomonas fluorescens and Pseudomonas putida, 2,3-DHPPA is an intermediate in the degradation of quinoline. The pathway initiates with the hydroxylation of the quinoline ring, followed by several enzymatic steps leading to the formation of 8-hydroxycoumarin. This is then converted to 2,3-dihydroxyphenylpropionic acid before ring cleavage.[1][2]
Quinoline degradation pathway in Pseudomonas species.
Experimental Protocols
Detailed, validated experimental protocols for the specific extraction, isolation, and quantification of this compound from microbial cultures are not extensively reported in the literature. However, based on general methods for the analysis of microbial metabolites and related phenolic acids, a general workflow can be proposed.
General Workflow for Extraction and Analysis
General workflow for metabolite extraction and analysis.
Extraction of Metabolites from Bacterial Culture
Objective: To extract both intracellular and extracellular aromatic acid metabolites from a bacterial culture.
Materials:
-
Bacterial culture grown in a suitable medium with the precursor compound (e.g., 3-phenylpropionate or quinoline).
-
Centrifuge and appropriate centrifuge tubes.
-
Solvents: Ethyl acetate, Methanol (HPLC grade).
-
Acid: Hydrochloric acid (HCl) or other suitable acid for pH adjustment.
-
Sonciator or bead beater for cell lysis.
-
Rotary evaporator or nitrogen stream for solvent evaporation.
Protocol:
-
Separation of Cells and Supernatant: Centrifuge the bacterial culture (e.g., 5,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Extraction of Extracellular Metabolites (from supernatant):
-
Decant the supernatant into a clean flask.
-
Acidify the supernatant to approximately pH 2-3 with HCl. This protonates the carboxylic acid group, making it more soluble in organic solvents.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the organic (upper) layer. Repeat the extraction process two more times.
-
Pool the organic extracts.
-
-
Extraction of Intracellular Metabolites (from cell pellet):
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.
-
Resuspend the cell pellet in a small volume of a lysis buffer or solvent mixture (e.g., methanol/water, 1:1 v/v).
-
Lyse the cells using a suitable method such as sonication on ice or bead beating.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Sample Concentration:
-
Evaporate the solvent from both the extracellular and intracellular extracts using a rotary evaporator or a stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume of a solvent compatible with the subsequent analytical method (e.g., methanol or the initial mobile phase for HPLC).
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound. The separation of dihydroxyphenylpropanoic acid isomers can be challenging and requires optimized chromatographic conditions.
Instrumentation and Conditions (Hypothetical - requires optimization):
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Specialized columns for polar compounds or those enabling hydrogen-bonding interactions may provide better separation of isomers.
-
Mobile Phase: A gradient elution is typically required. For example:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: A starting concentration of 5-10% B, increasing to 50-70% B over 20-30 minutes. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm, which is a common wavelength for phenolic compounds. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength and check for peak purity.
-
Quantification: An external calibration curve should be prepared using a certified standard of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify 2,3-DHPPA, often after derivatization to increase its volatility.
Protocol:
-
Derivatization: The extracted and dried sample needs to be derivatized. A common method is silylation, which replaces the acidic protons on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Heat the mixture (e.g., at 70°C for 1 hour) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms or similar).
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 70°C held for a few minutes, followed by a ramp up to 300°C.
-
Mass Spectrometer: The eluting compounds are ionized (typically by electron ionization) and the resulting fragments are detected. The mass spectrum of the derivatized 2,3-DHPPA will have a characteristic fragmentation pattern that can be used for identification by comparison to a spectral library or a derivatized standard.
-
Quantification: Can be performed using an internal standard and by creating a calibration curve with a derivatized standard of 2,3-DHPPA.
-
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is itself an active signaling molecule that modulates specific cellular signaling pathways. Research on the biological activities and signaling roles of microbial metabolites has largely focused on other, more abundant compounds such as short-chain fatty acids, secondary bile acids, and other isomers of dihydroxyphenylpropanoic acid.
While it is plausible that, as a catechol-containing compound, 2,3-DHPPA could possess antioxidant properties and potentially influence redox-sensitive signaling pathways, this has not been experimentally demonstrated. Further research is needed to investigate the potential biological activities of 2,3-DHPPA and to determine if it plays any role in host-microbe signaling or has any pharmacological effects.
Conclusion
This compound is a microbial metabolite primarily produced by bacteria such as Escherichia coli and Pseudomonas species during the degradation of 3-phenylpropionate and quinoline, respectively. It is not a significant component of known plant- or food-based natural sources. While the metabolic pathways leading to its formation are partially elucidated, there is a notable absence of quantitative data on its production levels and detailed, validated protocols for its specific analysis. Furthermore, its role, if any, in cellular signaling remains to be discovered. This technical guide provides a foundation for researchers interested in this specific microbial metabolite and highlights the areas where further investigation is critically needed to fully understand its natural occurrence and biological significance.
References
- 1. youtube.com [youtube.com]
- 2. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. old.57357.org [old.57357.org]
- 6. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Microbial Metabolite 3-(2,3-Dihydroxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,3-Dihydroxyphenyl)propanoic acid (2,3-DHPPA) is a phenolic acid produced by the microbial metabolism of dietary flavonoids and other precursors within the gut microbiome. Emerging research on structurally similar dihydroxyphenylpropanoic acids suggests its potential significance in human health and disease, particularly due to its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of 2,3-DHPPA, including its origins, potential biological activities, and the signaling pathways it may modulate. This document also offers detailed experimental protocols that can be adapted for the study of this specific metabolite, addressing the current gap in available quantitative data and specific methodologies.
Introduction
This compound is a microbial metabolite identified in organisms such as Escherichia coli.[1][2] It is a product of the metabolic breakdown of larger dietary molecules, particularly flavonoids.[3][4] The presence of a catechol group (two adjacent hydroxyl groups on a benzene ring) in its structure suggests potent antioxidant and radical scavenging activities. Furthermore, like other phenolic acids, it is hypothesized to exert anti-inflammatory effects through the modulation of key cellular signaling pathways. This guide aims to provide researchers with the foundational knowledge and practical methodologies to investigate the therapeutic potential of this promising microbial metabolite.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3-Dihydroxyphenylpropionic acid, 2,3-DHPPA | [1] |
Microbial Production and Metabolism
This compound is a product of the intricate metabolic activities of the gut microbiota.[1] The primary pathway for its formation involves the degradation of dietary flavonoids.[3][4] Gut bacteria possess the enzymatic machinery to cleave the C-ring of flavonoids, leading to the formation of various phenylpropanoic acids.[3]
Figure 1. Microbial metabolism of dietary flavonoids.
Biological Activities and Signaling Pathways
Based on the activities of structurally related dihydroxyphenylpropanoic acids, 2,3-DHPPA is anticipated to exhibit significant antioxidant and anti-inflammatory effects.
Antioxidant Activity
The catechol structure of 2,3-DHPPA is a strong indicator of its potential to act as a potent antioxidant. This is attributed to its ability to donate hydrogen atoms to neutralize free radicals. While specific IC50 values for 2,3-DHPPA are not available, data for other dihydroxybenzoic acids in antioxidant assays provide a useful reference.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) |
| 2,3-Dihydroxybenzoic acid | DPPH Radical Scavenging | - (Noted as the strongest antioxidant in the tested set)[5] |
| 3,4-Dihydroxybenzoic acid | DPPH Radical Scavenging | ~10 |
| 3,5-Dihydroxybenzoic acid | DPPH Radical Scavenging | ~8 |
Note: The data presented is for related compounds and should be considered as indicative of the potential activity of this compound.
Anti-inflammatory Activity
Phenolic acids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary hypothesized mechanisms for 2,3-DHPPA include the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The MAPK signaling cascades are crucial in regulating the production of pro-inflammatory mediators.[6] Specifically, the p38 MAPK pathway is a key target for anti-inflammatory interventions.[6] It is proposed that 2,3-DHPPA, similar to other phenolic compounds, may inhibit the phosphorylation of p38 MAPK, thereby reducing the expression of downstream inflammatory genes.
Figure 2. Hypothesized inhibition of the p38 MAPK pathway.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[7] Nrf2 is a transcription factor that, upon activation, upregulates the expression of numerous antioxidant and cytoprotective genes.[7] Phenolic compounds are known to activate the Nrf2 pathway by disrupting the interaction between Nrf2 and its inhibitor, Keap1.[8] It is hypothesized that 2,3-DHPPA can induce the nuclear translocation of Nrf2, leading to an enhanced antioxidant response.
Figure 3. Hypothesized activation of the Nrf2 pathway.
Experimental Protocols
The following protocols are provided as a guide for the investigation of this compound. These are general methodologies and will require optimization for specific experimental conditions.
Quantification of this compound in Biological Samples using LC-MS
This protocol is adapted from methods used for similar phenolic acids and provides a framework for the sensitive and selective quantification of 2,3-DHPPA.
5.1.1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an appropriate internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS system.
5.1.2. LC-MS/MS Conditions (General Guidance)
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically suitable for phenolic acids.
-
MRM Transitions: These will need to be determined by infusing a standard of this compound to identify the precursor ion and optimal product ions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 5. Frontiers | Inhibition of TLR4/MAPKs Pathway Contributes to the Protection of Salvianolic Acid A Against Lipotoxicity-Induced Myocardial Damage in Cardiomyocytes and Obese Mice [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Microbial Route to 3-(2,3-Dihydroxyphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 3-(2,3-dihydroxyphenyl)propanoic acid (DHPA), a microbial metabolite of significant interest. The primary known pathway for DHPA synthesis is not a conventional anabolic route from simple precursors but rather a catabolic pathway involved in the degradation of quinoline by various soil bacteria, most notably of the Pseudomonas and Rhodococcus genera. This document details the enzymatic cascade, presents available quantitative data, outlines experimental protocols for studying the pathway, and provides visual representations of the core processes to facilitate a deeper understanding for research and development applications.
Introduction
This compound is a catecholic compound that has garnered attention due to its potential biological activities and its role as a metabolite in microbial ecosystems. Unlike the well-characterized biosynthetic pathways of other phenolic acids derived from the shikimate pathway, the formation of this compound is predominantly linked to the microbial breakdown of quinoline, a heterocyclic aromatic compound found in various industrial and environmental settings. Understanding this unique biosynthetic (catabolic) route is crucial for applications in bioremediation, biocatalysis, and the potential synthesis of novel pharmaceutical scaffolds.
The Quinoline Degradation Pathway: A Catabolic Route to this compound
The biosynthesis of this compound in bacteria such as Pseudomonas putida and Rhodococcus gordoniae is a multi-step enzymatic process that dismantles the quinoline ring structure.[1][2] The key intermediates and enzymes involved in this pathway are outlined below.
Pathway Overview
The degradation of quinoline to this compound proceeds through the following key intermediates:
-
Quinoline
-
2-Hydroxyquinoline (1H-quinolin-2-one)
-
2,8-Dihydroxyquinoline (quinolin-2,8-diol)
-
8-Hydroxycoumarin
-
This compound
The initial steps involve the oxidation of the quinoline molecule, leading to the opening of the heterocyclic ring to form the propanoic acid derivative.
Enzymatic Steps
-
Step 1: Quinoline to 2-Hydroxyquinoline
-
Step 2: 2-Hydroxyquinoline to 2,8-Dihydroxyquinoline
-
Step 3: 2,8-Dihydroxyquinoline to 8-Hydroxycoumarin
-
Enzyme: The specific enzyme for this step is not definitively characterized in all organisms, but it is proposed to be a dioxygenase that cleaves the pyridine ring.
-
-
Step 4: 8-Hydroxycoumarin to this compound
-
Enzyme: A putative hydrolase is responsible for the hydrolytic cleavage of the lactone ring of 8-hydroxycoumarin. In the quinoline degradation gene cluster of Pseudomonas putida 86, an open reading frame encoding a protein with an α/β-hydrolase fold has been identified and is a strong candidate for this enzymatic function.[1]
-
Quantitative Data
Quantitative kinetic data for the enzymes in the quinoline degradation pathway are limited. The following table summarizes the available information.
| Enzyme | Organism | Substrate | Km (app) (mM) | kcat (app) (s-1) | Reference |
| Quinoline 2-oxidoreductase (Qor) | Pseudomonas putida 86 | Quinoline | 0.12 | 85.4 | [6] |
| Quinoline 2-oxidoreductase (Qor) variant QorW331G | Pseudomonas putida 86 | Quinoline | 0.33 | 2.25 | [6] |
| Quinoline 2-oxidoreductase (Qor) variant QorV373A | Pseudomonas putida 86 | Quinoline | 0.41 | 2.14 | [6] |
| Quinoline 2-oxidoreductase (Qor) variant QorA546G | Pseudomonas putida 86 | Quinoline | 0.028 | 0.43 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Heterologous Expression and Purification of Quinoline Degradation Enzymes
This protocol is a general guideline for the expression and purification of enzymes from the quinoline degradation pathway, such as Quinoline 2-oxidoreductase, from a heterologous host like E. coli.
4.1.1. Gene Cloning and Expression Vector Construction
-
Amplify the gene of interest (e.g., qorLMS) from the genomic DNA of a quinoline-degrading bacterium (e.g., Pseudomonas putida) using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector to create a recombinant plasmid.
-
Transform the recombinant plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
4.1.2. Protein Expression
-
Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance the production of soluble protein.
4.1.3. Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer without lysozyme.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE.
-
(Optional) Further purify the protein using size-exclusion chromatography if necessary.
Enzyme Activity Assays
4.2.1. Assay for Quinoline 2-oxidoreductase (Qor) Activity This spectrophotometric assay measures the reduction of an artificial electron acceptor.
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 1 mM quinoline, and 100 µM of an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Initiate the reaction by adding the purified Qor enzyme.
-
Monitor the decrease in absorbance at 600 nm (for DCPIP) at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of the electron acceptor.
4.2.2. Assay for Dioxygenase/Monooxygenase Activity This assay is a general method for detecting the activity of hydroxylating enzymes on aromatic substrates.
-
Prepare a reaction mixture in a 96-well plate containing 100 mM phosphate buffer (pH 7.4), 1 mM substrate (e.g., 2-hydroxyquinoline), 200 µM NADH or NADPH, and the purified enzyme (and its reductase component if it is a two-component system).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of acetonitrile.
-
Analyze the formation of the hydroxylated product by High-Performance Liquid Chromatography (HPLC).
HPLC Analysis of Pathway Intermediates
This method can be used to separate and quantify the intermediates of the quinoline degradation pathway.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% phosphoric acid in water) and solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths appropriate for the different intermediates (e.g., 280 nm for phenolic compounds).
-
Quantification: Create calibration curves for each intermediate using authentic standards to quantify their concentrations in the reaction mixtures.
Visualizations
Biosynthesis Pathway of this compound
Caption: The catabolic pathway of quinoline to this compound.
Experimental Workflow for Enzyme Characterization
Caption: A generalized workflow for the characterization of enzymes in the DHPA pathway.
Conclusion
The biosynthesis of this compound is intricately linked to the microbial degradation of quinoline. This technical guide has provided a detailed overview of this catabolic pathway, including the key enzymes, available quantitative data, and essential experimental protocols. While significant progress has been made in identifying the intermediates and some of the enzymes, further research is required to fully characterize all the enzymatic steps, particularly the hydrolysis of 8-hydroxycoumarin, and to obtain comprehensive kinetic data. A deeper understanding of this pathway will not only advance our knowledge of microbial metabolism but also open up new possibilities for biotechnological applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence and transcriptional analysis of a gene cluster of Pseudomonas putida 86 involved in quinoline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline 2-oxidoreductase - Wikipedia [en.wikipedia.org]
- 5. 2-Oxoquinoline 8-monooxygenase oxygenase component: active site modulation by Rieske-[2Fe-2S] center oxidation/reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replacement of active-site residues of quinoline 2-oxidoreductase involved in substrate recognition and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-(2,3-Dihydroxyphenyl)propanoic Acid in Soil Microbiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,3-Dihydroxyphenyl)propanoic acid (DHPP), a phenolic acid found in the soil environment, is emerging as a key molecule in the intricate web of soil microbial interactions. As a microbial metabolite, notably of quinoline, its presence and metabolism have significant implications for microbial community structure, nutrient cycling, and plant-microbe symbiosis.[1] This technical guide provides a comprehensive overview of the current understanding of DHPP's role in soil microbiology, detailing its metabolic pathways, its function in iron acquisition, and its influence on microbial communities. Detailed experimental protocols and data are presented to facilitate further research in this critical area.
Introduction
Phenolic compounds are a diverse group of secondary metabolites produced by plants and microorganisms that play crucial roles in the rhizosphere, the soil region under the direct influence of plant roots. These compounds can act as signaling molecules, chemoattractants, or inhibitors, shaping the microbial communities in their vicinity.[2][3] this compound (DHPP), characterized by its catechol group, is a noteworthy phenolic acid that is increasingly recognized for its multifaceted role in soil ecosystems. Its ability to interact with soil microorganisms makes it a subject of interest for understanding and manipulating soil health and plant productivity.
Microbial Metabolism of this compound
While the complete metabolic pathway of DHPP in soil microorganisms is yet to be fully elucidated, strong evidence from related catechol-containing compounds suggests a degradative pathway involving ring cleavage.
Proposed Metabolic Pathway
Based on the well-documented metabolism of compounds like 2,3-dihydroxybenzoate by bacteria such as Pseudomonas, a putative metabolic pathway for DHPP is proposed.[4] The initial step likely involves the oxidation of the catechol ring by a dioxygenase enzyme, leading to the formation of a muconic semialdehyde derivative. This is followed by a series of enzymatic reactions that further break down the molecule, ultimately feeding into central metabolic pathways like the Krebs cycle.
The key enzymes predicted to be involved in this pathway are:
-
Extradiol Dioxygenase: This class of enzymes is known to cleave the aromatic ring of catechol-like substrates.[4]
-
Hydrolases and Dehydrogenases: These enzymes would be responsible for the subsequent steps in the degradation of the ring-fission product.
Caption: Proposed metabolic pathway for the degradation of this compound by soil bacteria.
Role in Iron Acquisition
The catechol moiety of DHPP is a potent iron (Fe³⁺) chelator. In iron-limited soil environments, the ability to acquire iron is a critical factor for microbial survival and growth.
Siderophore-like Activity
DHPP can function as a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms. By sequestering ferric iron from the soil matrix, DHPP makes it available for microbial uptake.[5][6][7]
TonB-Dependent Transport
The uptake of the DHPP-Fe³⁺ complex into bacterial cells is likely mediated by TonB-dependent transporters (TBDTs). These are outer membrane proteins that recognize and transport siderophore-iron complexes into the periplasm in an energy-dependent manner, relying on the TonB-ExbB-ExbD complex for energy transduction from the cytoplasmic membrane.[8][9][10][11][12]
References
- 1. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rhizosphere Signaling: Insights into Plant–Rhizomicrobiome Interactions for Sustainable Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delineation of mechanistic approaches of rhizosphere microorganisms facilitated plant health and resilience under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Chelation in Soil: Scalable Biotechnology for Accelerating Carbon Dioxide Removal by Enhanced Rock Weathering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HS1208/HS1208: Understanding and Applying Chelated Fertilizers Effectively Based on Soil pH [edis.ifas.ufl.edu]
- 7. Chelators of iron and their role in plant’s iron management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TonB-dependent transporters: regulation, structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial TonB-dependent transducers interact with the anti-σ factor in absence of the inducing signal protecting it from proteolysis | PLOS Biology [journals.plos.org]
- 10. TonB-Dependent Transport Across the Bacterial Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate Uptake by TonB-Dependent Outer Membrane Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gating of TonB-dependent transporters by substrate-specific forced remodelling - PMC [pmc.ncbi.nlm.nih.gov]
3-(2,3-Dihydroxyphenyl)propanoic acid CAS number 3714-73-6
An In-depth Technical Guide on 3-(2,3-Dihydroxyphenyl)propanoic Acid (CAS: 3714-73-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a known chemical entity. However, detailed experimental data regarding its specific synthesis, comprehensive spectroscopic analysis, and precise biological mechanisms of action are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on established chemical principles, data from structurally related compounds, and predicted analytical characteristics.
Introduction
This compound, also known as 2,3-dihydroxyhydrocinnamic acid, is a phenolic acid belonging to the catechol family. Its structure, featuring a dihydroxyphenyl group attached to a propanoic acid chain, suggests potential for a range of biological activities, including antioxidant and antimicrobial properties, which are characteristic of many phenolic compounds. This document serves as a technical resource, consolidating available information and providing detailed proposed experimental protocols and predicted data to facilitate further research and development involving this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is compiled from established chemical databases.[1]
| Property | Value | Source |
| CAS Number | 3714-73-6 | PubChem[1] |
| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |
| Molecular Weight | 182.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1=CC(=C(C(=C1)O)O)CCC(=O)O | PubChem[1] |
| Predicted LogP | 1.1 - 1.3 | Various sources |
| Predicted pKa | ~4.5 (carboxylic acid), ~9.5 (phenolic OH) | Chemicalize |
Synthesis
Proposed Synthetic Pathway
Experimental Protocols
This protocol is adapted from general procedures for Knoevenagel condensation involving phenolic aldehydes and malonic acid.[2][3]
-
Reagents and Equipment:
-
2,3-Dihydroxybenzaldehyde
-
Malonic acid
-
Pyridine (solvent)
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2,3-dihydroxybenzaldehyde in a minimal amount of pyridine.
-
Add 1.5 equivalents of malonic acid to the solution.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.
-
This protocol is based on standard procedures for the reduction of a,β-unsaturated carboxylic acids.[4][5]
-
Reagents and Equipment:
-
2,3-Dihydroxycinnamic acid
-
Palladium on carbon (10% Pd/C) catalyst
-
Ethanol or Methanol (solvent)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Celite or another filter aid
-
-
Procedure:
-
Dissolve the synthesized 2,3-dihydroxycinnamic acid in a suitable solvent such as ethanol in a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates the complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
-
Spectroscopic Data (Predicted and Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts. Predictions are based on computational models and analysis of similar structures.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~8.8 | br s | 1H | Ar-OH |
| ~8.6 | br s | 1H | Ar-OH |
| ~6.65 | t, J ≈ 7.8 Hz | 1H | Ar-H |
| ~6.55 | d, J ≈ 7.6 Hz | 1H | Ar-H |
| ~6.45 | d, J ≈ 8.0 Hz | 1H | Ar-H |
| ~2.75 | t, J ≈ 7.5 Hz | 2H | -CH₂-Ar |
| ~2.50 | t, J ≈ 7.5 Hz | 2H | -CH₂-COOH |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~174.0 | -COOH |
| ~145.5 | Ar-C-OH |
| ~144.0 | Ar-C-OH |
| ~128.0 | Ar-C |
| ~120.0 | Ar-CH |
| ~118.5 | Ar-CH |
| ~115.0 | Ar-CH |
| ~35.0 | -CH₂-COOH |
| ~25.0 | -CH₂-Ar |
Mass Spectrometry (MS)
The expected fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the following key fragments:
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 136 | [M - H₂O - CO]⁺ |
| 123 | [M - COOH - H₂O]⁺ or benzylic cleavage fragment |
| 107 | Loss of the propanoic acid side chain |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3300-2500 (very broad) | O-H stretch | Carboxylic acid -OH |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenol |
Biological Activity and Mechanism of Action
While specific studies on this compound are limited, its catechol structure is a strong indicator of potential antimicrobial and antioxidant activities.
Antimicrobial Activity
Phenolic compounds, particularly those containing a catechol moiety, are known to possess antimicrobial properties. The proposed mechanism of action for catechol-containing compounds often involves the generation of reactive oxygen species (ROS) through autoxidation.[6][7][8][9][10]
Experimental Protocol for Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
-
Materials and Equipment:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.
-
Prepare an inoculum of the test bacteria and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion
This compound presents an interesting scaffold for further investigation, particularly in the fields of antimicrobial and antioxidant research. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from analogous compounds. The proposed protocols and predicted data herein are intended to serve as a valuable starting point for researchers aiming to explore the therapeutic and scientific potential of this catechol-containing propanoic acid derivative. Further experimental validation is essential to confirm these predictions and to fully elucidate the compound's properties and mechanisms of action.
References
- 1. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Catechol-Based Antimicrobial Polymers" by Seyedehfatemeh Razaviamri, Kan Wang et al. [digitalcommons.mtu.edu]
- 8. Catechol-Based Antimicrobial Polymers | NSF Public Access Repository [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,3-Dihydroxyphenylpropionic Acid (2,3-DHPPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural, chemical, and biological properties of 2,3-Dihydroxyphenylpropionic acid (2,3-DHPPA). It includes a summary of its physicochemical data, detailed experimental protocols for its analysis, and visualizations of its metabolic context.
Core Structural and Physicochemical Properties
2,3-Dihydroxyphenylpropionic acid, systematically named 3-(2,3-dihydroxyphenyl)propanoic acid, is a monocarboxylic acid. Its structure consists of a propanoic acid chain attached at the third carbon to a 2,3-dihydroxyphenyl group, also known as a catechol moiety.[1][2] This compound is a known microbial metabolite, particularly identified in the degradation pathway of quinoline by various bacteria, including Pseudomonas species and E. coli.[2][3][4]
The key quantitative properties of 2,3-DHPPA are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 2,3-DHPPA, 2,3-Dihydroxybenzenepropanoic acid | PubChem[2] |
| Molecular Formula | C₉H₁₀O₄ | PubChem[2] |
| Molecular Weight | 182.17 g/mol | PubChem[2] |
| Monoisotopic Mass | 182.05790880 Da | PubChem[2] |
| CAS Number | 3714-73-6 | PubChem[2] |
| Canonical SMILES | C1=CC(=C(C(=C1)O)O)CCC(=O)O | PubChem[2] |
| Physical Form | Solid (Predicted) | PubChem[5] |
Biological Significance and Metabolic Pathways
2,3-DHPPA is a key intermediate in the microbial catabolism of complex aromatic compounds. It is notably formed during the degradation of quinoline, a heterocyclic compound found in coal tar and various industrial processes.[3][4] Bacteria such as Pseudomonas fluorescens and Pseudomonas putida utilize a metabolic pathway that converts quinoline into intermediates like 8-hydroxycoumarin, which is then further metabolized via 2,3-DHPPA.[3][4]
The formation and subsequent breakdown of 2,3-DHPPA are critical steps for channeling carbon from aromatic rings into central metabolism. The catechol ring of 2,3-DHPPA is susceptible to ring-cleavage by dioxygenase enzymes, such as MhpB, which opens the aromatic ring and facilitates its complete degradation.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and quantification of 2,3-DHPPA, which are essential for researchers in drug discovery and metabolomics.
Protocol 3.1: Representative Synthesis of Phenylpropionic Acids
While a specific protocol for 2,3-DHPPA is not detailed in the provided literature, a general multi-step synthesis can be adapted from methods used for structurally similar dihydroxy aromatic acids.[7]
-
Protection: Start with a commercially available precursor like 2,3-dihydroxybenzaldehyde. Protect the hydroxyl groups using a suitable protecting group (e.g., benzyl or methoxymethyl ethers) to prevent side reactions.
-
Condensation: Perform a condensation reaction (e.g., a Knoevenagel or Perkin condensation) to introduce the three-carbon side chain. For instance, reacting the protected aldehyde with malonic acid can yield a protected dihydroxycinnamic acid derivative.
-
Reduction: Reduce the double bond of the cinnamic acid derivative to form the propionic acid side chain. This is typically achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C).
-
Deprotection: Remove the protecting groups from the hydroxyl functions. This step depends on the protecting group used; for example, benzyl groups can be removed by hydrogenolysis, often concurrently with the double bond reduction.
-
Purification: Purify the final product, 2,3-DHPPA, using techniques such as recrystallization or column chromatography.
Protocol 3.2: Characterization and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying metabolites like 2,3-DHPPA in complex biological samples.[8]
-
Sample Preparation:
-
For urine or plasma samples, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
-
-
Chromatographic Conditions (UHPLC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
Precursor Ion: [M-H]⁻ = m/z 181.05.
-
Product Ions (for MRM): Monitor for characteristic fragments. For catechol-containing compounds, common losses include H₂O and CO₂. Specific transitions (e.g., 181.05 -> 137.06, 181.05 -> 119.05) should be optimized using an authentic standard.
-
Calibration: Use an internal standard (e.g., a stable isotope-labeled version of 2,3-DHPPA) for accurate quantification.
-
Protocol 3.3: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of synthesized or isolated 2,3-DHPPA.
-
Sample Preparation: Dissolve 5-10 mg of purified 2,3-DHPPA in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H-NMR Spectroscopy:
-
Expected Signals:
-
Aromatic Protons: Three protons on the phenyl ring, appearing as a complex multiplet pattern between ~6.5 and 7.0 ppm.
-
Aliphatic Protons: Two methylene groups (-CH₂-CH₂-) of the propionic acid chain, appearing as two triplets between ~2.5 and 3.0 ppm.
-
Hydroxyl and Carboxylic Protons: Broad singlets that may be exchangeable with D₂O. Their chemical shifts are highly dependent on solvent and concentration.
-
-
-
¹³C-NMR Spectroscopy:
-
Expected Signals:
-
Carbonyl Carbon: One signal around 170-180 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (110-150 ppm), with the two carbons attached to hydroxyl groups shifted downfield.
-
Aliphatic Carbons: Two signals for the methylene carbons between 25-40 ppm.
-
-
-
2D NMR Experiments: Perform experiments like COSY (to establish proton-proton correlations in the aliphatic chain and aromatic ring) and HSQC/HMBC (to assign protons to their respective carbons) for complete structural assignment.
References
- 1. 2,3-dihydroxyphenylpropionic acid | 3714-73-6 [chemicalbook.com]
- 2. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microbial transformation of quinoline by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroxy-3-phenylpropanoic acid | C9H10O4 | CID 265740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ECMDB: 3-(2,3-Dihydroxyphenyl)propanoate (ECMDB20064) (M2MDB000913) [ecmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics-based biomarker analysis of dihydroxypropyl mercapturic acid isomers from 3-monochloropropane-1,2-diol and glycidol for evaluation of toxicokinetics in rats and daily internal exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydroxy-3-phenylpropanoic Acid (2,3-DHPPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxy-3-phenylpropanoic acid (2,3-DHPPA) is a phenylpropanoid derivative of interest in various scientific fields, including phytochemistry and metabolomics. As a metabolite of dietary polyphenols produced by the gut microbiota, its role in human health and disease is an emerging area of research. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-DHPPA, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic context.
Chemical and Physical Properties
2,3-DHPPA is a solid organic compound with two hydroxyl groups and a carboxylic acid functional group attached to a phenylpropanoic acid backbone. These features contribute to its polarity and chemical reactivity.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | 2,3-dihydroxy-3-phenylpropanoic acid | [1] |
| Synonyms | 2,3-DHPPA, 3-Hydroxyphenyllactate | [1] |
| CAS Number | 5695-95-4 | [2] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | Colorless needles | [3] |
Physicochemical Data
Quantitative data for several key physicochemical properties of 2,3-DHPPA are summarized below. It is important to note that while some experimental data is available, many parameters are derived from computational models.
| Property | Value | Method | Source |
| Melting Point | 141 °C (with decomposition) | Experimental | [3] |
| Boiling Point | Not available | Experimental data not found | |
| Solubility | Water: Very solubleEther: Slightly soluble | Qualitative | [3] |
| pKa | Not available | Experimental data not found | |
| XLogP3-AA | 0.8 | Computed | [4] |
| Hydrogen Bond Donors | 3 | Computed | [1] |
| Hydrogen Bond Acceptors | 4 | Computed | [1] |
| Topological Polar Surface Area | 77.8 Ų | Computed | [4] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, as well as methine protons at the hydroxylated and alpha-carbon positions, and the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the carbonyl carbon of the carboxylic acid, and the carbons bearing the hydroxyl groups. A computed ¹³C NMR spectrum is available on SpectraBase.[5]
Mass Spectrometry (MS)
Mass spectrometry data for 2,3-DHPPA is available through resources such as the NIST Mass Spectrometry Data Center, accessible via PubChem. The fragmentation pattern would be influenced by the loss of water, carbon dioxide, and fragmentation of the phenylpropanoid backbone.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-DHPPA will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups (broad band), C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic ring. A vapor phase IR spectrum is referenced on PubChem.[1]
Experimental Protocols
This section details methodologies for the synthesis and analysis of 2,3-DHPPA, compiled from available literature.
Synthesis of 2,3-Dihydroxy-3-phenylpropanoic Acid
This protocol describes the synthesis of 2,3-dihydroxy-3-phenylpropanoic acid from cinnamic acid via oxidation with potassium permanganate.[3]
Materials:
-
Cinnamic acid
-
Sodium carbonate or Sodium hydroxide
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl)
-
Calcium carbonate (Chalk)
-
Oxalic acid
-
Ether
-
Water
-
Ice
Procedure:
-
Dissolve 60 g of cinnamic acid in 5 to 6 liters of water and make the solution strongly alkaline with sodium carbonate or caustic soda.
-
Cool the solution with ice and slowly add a 2% aqueous solution of 90 g of potassium permanganate with continuous stirring, maintaining the temperature at or below 0 °C.
-
Filter the solution to remove the precipitated manganese hydroxide.
-
Add dilute hydrochloric acid to the clear filtrate until it is only slightly alkaline.
-
Boil the solution to reduce its volume by approximately half, then neutralize with hydrochloric acid and concentrate further on a water bath to a small volume.
-
After cooling, extract the solution repeatedly (8-10 times) with ether.
-
Extract the combined ethereal extracts with cold water and remove the dissolved ether from the aqueous portion by blowing air through it.
-
Discard any slight precipitate that forms.
-
Heat the filtrate almost to boiling and neutralize with chalk.
-
Upon cooling, the calcium salt of 2,3-dihydroxy-3-phenylpropanoic acid will separate out. Purify this salt by recrystallization.
-
To obtain the free acid, decompose the calcium salt with the exact amount of oxalic acid.
-
Filter off the resulting calcium oxalate.
-
Concentrate the filtrate until crystallization of 2,3-dihydroxy-3-phenylpropanoic acid begins. The product crystallizes from water as colorless needles.
Biological Context and Potential Signaling Pathways
2,3-DHPPA is recognized as a metabolite originating from the microbial transformation of dietary phenylpropanoids in the gut. Its presence in biological fluids can be indicative of specific gut microbiome activities.
Gut Microbiome Metabolism
Clostridium sporogenes, a common gut commensal, is capable of metabolizing aromatic amino acids, such as phenylalanine, into various metabolites, including 3-phenylpropanoic acid (3-PPA).[6] Further enzymatic action within the gut microbiota can lead to the dihydroxylation of 3-PPA to form 2,3-DHPPA. This metabolic pathway highlights the intricate interplay between diet, the gut microbiome, and the production of potentially bioactive compounds.[7]
Antioxidant Potential
As a phenolic acid, 2,3-DHPPA is presumed to possess antioxidant properties. The dihydroxy substitution on the phenyl ring is a key structural feature for this activity. The antioxidant mechanism of phenolic acids generally involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby forming a more stable phenoxyl radical. This radical-scavenging activity can help mitigate oxidative stress in biological systems.[8]
Conclusion
2,3-Dihydroxy-3-phenylpropanoic acid is a metabolite with significant research potential, particularly in the context of the gut microbiome and its influence on host health. This guide provides a foundational understanding of its chemical and physical properties, alongside practical experimental protocols. Further research is warranted to fully elucidate its biological functions and potential therapeutic applications. The lack of extensive experimental data for certain physicochemical properties highlights an area for future investigation to build a more complete profile of this compound.
References
- 1. 2,3-Dihydroxy-3-phenylpropanoic acid | C9H10O4 | CID 265740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroxy-3-phenylpropanoic Acid|CAS 5695-95-4 [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. (2S,3R)-2,3-dihydroxy-3-phenylpropanoic acid | C9H10O4 | CID 737432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-(2,3-dihydroxyphenyl)propanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(2,3-dihydroxyphenyl)propanoic acid, a key metabolite with significant research interest. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally similar phenolic acids to provide valuable insights for researchers in drug development and other scientific fields.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy. For this compound, its molecular structure, featuring a phenyl ring, a carboxylic acid group, and two hydroxyl groups, dictates its solubility profile. The presence of the polar hydroxyl and carboxylic acid moieties suggests an affinity for polar solvents through hydrogen bonding, while the phenyl ring contributes to some non-polar character.
Quantitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of 3-(2-hydroxyphenyl)propanoic acid (mg/mL)[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 33 |
| Water | H₂O | 18.02 | 33 |
| Ethanol | C₂H₅OH | 46.07 | 33 |
Note: The solubility of this compound is likely to be higher in polar solvents compared to non-polar solvents due to the presence of two hydroxyl groups and a carboxylic acid group, which can participate in hydrogen bonding.
Experimental Protocols for Solubility Determination
A standard and widely accepted method for determining the solubility of phenolic acids is the shake-flask method . This protocol involves the following key steps:
-
Preparation of Saturated Solution: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a rotary shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours to days.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.
-
Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound in the saturated solution.
-
Relevant Signaling Pathways
Phenolic compounds, including this compound and its analogs, are known to modulate various cellular signaling pathways, which is a key aspect of their biological activity. Two of the most relevant pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Keap1-Nrf2 pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3][4][5] Flavonoids and other phenolic compounds have been shown to interact with components of this pathway, influencing cellular outcomes.[2]
Caption: MAPK Signaling Pathway Modulation by Phenolic Compounds.
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[6][7][8][9] Many phenolic compounds are known to activate this pathway, leading to the expression of antioxidant and detoxification enzymes.
Caption: Keap1-Nrf2 Pathway Activation by Phenolic Compounds.
Conclusion
This technical guide consolidates the available information on the solubility of this compound and provides a framework for its experimental determination. While direct quantitative data remains scarce, the provided information on a structurally similar compound, along with established experimental protocols and an overview of relevant biological pathways, offers a valuable resource for researchers. Further experimental studies are warranted to establish a definitive solubility profile for this compound in a broader range of organic solvents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages [mdpi.com]
Stability of 3-(2,3-dihydroxyphenyl)propanoic Acid Under Different pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the stability of 3-(2,3-dihydroxyphenyl)propanoic acid (DHPPA) with a focus on the influence of pH. Due to the limited availability of specific stability data for DHPPA in publicly accessible literature, this document outlines the expected stability profile based on the known chemistry of its core catechol structure. It further provides detailed experimental protocols for conducting forced degradation studies to determine the pH-rate profile and identify potential degradation products. Additionally, a suitable stability-indicating analytical method is described, and potential interactions with cellular signaling pathways are discussed. This guide is intended to equip researchers and drug development professionals with the necessary theoretical background and practical methodologies to investigate the stability of DHPPA and similar catechol-containing compounds.
Introduction to this compound (DHPPA) and the Importance of pH Stability
This compound (DHPPA) is a phenolic acid that belongs to the class of dihydroxybenzoic acids. Its structure, featuring a catechol ring (a benzene ring with two adjacent hydroxyl groups) and a propanoic acid side chain, makes it an interesting candidate for various biological and pharmaceutical applications. The catechol moiety is a well-known structural motif in many biologically active compounds, contributing to their antioxidant, anti-inflammatory, and signaling-modulating properties.
The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. For compounds like DHPPA, the pH of the environment is a crucial factor influencing its chemical stability. The hydroxyl groups of the catechol ring are susceptible to oxidation, a process that is often pH-dependent. Understanding the stability of DHPPA across a range of pH values is therefore essential for:
-
Formulation Development : To design stable dosage forms and select appropriate excipients.
-
Manufacturing and Storage : To define optimal conditions for synthesis, purification, and storage.
-
Pharmacokinetic and Pharmacodynamic Studies : To understand how the compound behaves in different physiological environments (e.g., stomach, intestine, blood).
-
Regulatory Submissions : To provide the necessary stability data required by regulatory agencies.
Predicted Chemical Stability of DHPPA: The Role of the Catechol Moiety
The chemical stability of DHPPA is largely dictated by its catechol functional group. Catechols are known to be sensitive to oxidation, which can be initiated by factors such as oxygen, metal ions, and light. This oxidation process is significantly influenced by pH.
-
Acidic Conditions (pH < 4) : Under acidic conditions, the hydroxyl groups of the catechol ring are protonated. This protonation reduces the electron-donating capacity of the hydroxyl groups, making the catechol ring less susceptible to oxidation. Therefore, DHPPA is expected to be relatively stable at low pH.
-
Neutral to Alkaline Conditions (pH > 7) : As the pH increases, the hydroxyl groups of the catechol begin to deprotonate, forming phenolate ions. These phenolate ions are much more electron-rich and are readily oxidized. The oxidation of catechols typically proceeds through the formation of a semiquinone radical, which can then be further oxidized to an ortho-quinone. These quinones are highly reactive electrophiles and can undergo subsequent reactions, including polymerization and reactions with other nucleophiles, leading to the formation of colored degradation products. Consequently, the degradation of DHPPA is anticipated to increase significantly as the pH moves from neutral to alkaline.
Hypothetical Stability Profile of DHPPA
| pH | Temperature (°C) | Duration (hours) | Hypothetical % Degradation | Expected Observations |
| 2.0 | 60 | 24 | < 5% | Solution remains colorless |
| 4.5 | 60 | 24 | 5 - 15% | Slight discoloration may occur |
| 7.0 | 60 | 24 | 20 - 40% | Solution turns yellow to light brown |
| 9.0 | 60 | 24 | > 60% | Solution turns dark brown to black |
Experimental Protocol: Forced Degradation Study of DHPPA
To experimentally determine the stability of DHPPA under different pH conditions, a forced degradation study should be performed. The following protocol outlines a systematic approach.
Objective
To evaluate the stability of this compound across a range of pH values under accelerated thermal conditions and to identify the major degradation products.
Materials and Reagents
-
This compound (DHPPA) reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate and borate buffer components
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Purified water (HPLC grade)
-
Class A volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Calibrated stability chambers or ovens
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
Preparation of Buffer Solutions
Prepare a series of buffers covering a pH range from acidic to alkaline (e.g., pH 2, 4, 7, 9, and 12).
-
pH 2.0 : 0.01 M HCl
-
pH 4.0 : Acetate buffer
-
pH 7.0 : Phosphate buffer
-
pH 9.0 : Borate buffer
-
pH 12.0 : 0.01 M NaOH
Sample Preparation and Stress Conditions
-
Prepare a stock solution of DHPPA in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, transfer a known volume of the DHPPA stock solution into a separate reaction vessel (e.g., a sealed vial).
-
Add the respective buffer to achieve a final DHPPA concentration of, for example, 0.1 mg/mL.
-
Prepare a control sample for each pH by adding the buffer to the solvent without DHPPA.
-
Prepare an unstressed DHPPA sample (time zero) for each pH by immediately diluting an aliquot of the stressed sample with the mobile phase to stop the reaction and analyzing it.
-
Place the sealed vials in a stability chamber or oven set at a specific temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots from acidic and basic conditions with an equimolar amount of base or acid, respectively, and/or dilute them with the mobile phase to quench the degradation reaction.
-
Store the samples at a low temperature (e.g., 2-8°C) until analysis.
Analytical Method
A stability-indicating HPLC method is crucial for separating DHPPA from its degradation products. A reverse-phase HPLC method with UV detection is generally suitable for phenolic compounds.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase : A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection Wavelength : A diode array detector is recommended to monitor at multiple wavelengths and to obtain UV spectra for peak purity assessment. A primary wavelength of around 280 nm is typically suitable for phenolic compounds.
-
Injection Volume : 10 µL
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Data Analysis
-
Calculate the percentage of DHPPA remaining at each time point for each pH condition.
-
Plot the natural logarithm of the percentage of DHPPA remaining versus time to determine the degradation rate constant (k) for each pH.
-
Identify and quantify the major degradation products. The use of a DAD can help in identifying peaks with different UV spectra from the parent compound.
-
Perform mass balance calculations to account for all the material.
Potential Degradation Pathways of DHPPA
The primary degradation pathway for DHPPA under neutral to alkaline conditions is expected to be oxidation of the catechol ring to form an ortho-quinone. This highly reactive intermediate can then undergo several subsequent reactions:
-
Polymerization : The quinone can react with other DHPPA molecules or other quinone molecules to form dimers and higher-order polymers, which are often colored.
-
Intramolecular Cyclization : Depending on the conditions, the propanoic acid side chain might participate in intramolecular reactions.
-
Ring Opening : Under harsh conditions, oxidative cleavage of the aromatic ring could occur.
Potential Involvement in Cellular Signaling Pathways
Phenolic compounds, including those with catechol structures, are known to modulate various cellular signaling pathways, which is often the basis for their biological activities. While the specific signaling effects of DHPPA are not extensively characterized, based on its structural similarity to other bioactive phenolic acids, it may potentially interact with key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Many natural phenolic compounds have been shown to modulate the MAPK pathway, often by inhibiting the activation of upstream kinases or by scavenging reactive oxygen species (ROS) that can act as signaling molecules.
Conclusion
The stability of this compound is a critical parameter that is highly dependent on pH. Due to its catechol structure, DHPPA is expected to be most stable under acidic conditions and increasingly susceptible to oxidative degradation as the pH becomes neutral to alkaline. This technical guide provides a framework for understanding and experimentally evaluating the pH-dependent stability of DHPPA. The detailed experimental protocol for forced degradation studies and the outlined analytical methodology will enable researchers to generate robust stability data. Furthermore, the discussion on potential degradation pathways and involvement in cellular signaling provides a broader context for the development of DHPPA for pharmaceutical or other applications. It is strongly recommended that comprehensive experimental stability studies be conducted to confirm the hypothetical stability profile and to fully characterize the degradation products of DHPPA.
Methodological & Application
Synthesis of 3-(2,3-Dihydroxyphenyl)propanoic Acid for Research Applications
Application Note AP-SYN-001
Introduction
3-(2,3-Dihydroxyphenyl)propanoic acid is a phenolic compound of interest in pharmacological and drug discovery research. Its catechol structure suggests potential antioxidant and anti-inflammatory properties, making it a valuable small molecule for investigating cellular signaling pathways related to oxidative stress and inflammation. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use by researchers, scientists, and drug development professionals. The synthesis involves a two-step process commencing with the Doebner condensation of 2,3-dimethoxybenzaldehyde with malonic acid to yield 2,3-dimethoxycinnamic acid, followed by reduction to the corresponding propanoic acid and subsequent demethylation.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 3-(2,3-Dimethoxyphenyl)propanoic acid | C11H14O4 | 210.23 | 96-98 | 7.00-6.80 (m, 3H, Ar-H), 3.85 (s, 3H, OCH3), 3.83 (s, 3H, OCH3), 2.90 (t, 2H, CH2), 2.65 (t, 2H, CH2) | 179.5, 152.8, 147.5, 124.2, 122.0, 111.8, 55.9, 55.8, 35.5, 25.8 |
| This compound | C9H10O4 | 182.17 | 138-140 | 6.70-6.50 (m, 3H, Ar-H), 2.85 (t, 2H, CH2), 2.60 (t, 2H, CH2) | 179.8, 145.2, 143.8, 120.5, 118.9, 115.6, 35.8, 25.5 |
Experimental Protocols
Step 1: Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid
This procedure involves the Doebner condensation of 2,3-dimethoxybenzaldehyde with malonic acid to form 2,3-dimethoxycinnamic acid, followed by catalytic hydrogenation to the desired propanoic acid.
Part A: Synthesis of (E)-3-(2,3-dimethoxyphenyl)acrylic acid (2,3-Dimethoxycinnamic acid)
A detailed procedure for a similar synthesis is available in Organic Syntheses.[1]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (16.6 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (50 mL).
-
Reaction Execution: Add piperidine (1 mL) to the mixture. Heat the reaction mixture under reflux in an oil bath at 100-110 °C for 4 hours. The evolution of carbon dioxide will be observed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water and 100 mL of 10% hydrochloric acid. A precipitate will form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to afford pure (E)-3-(2,3-dimethoxyphenyl)acrylic acid.
Part B: Reduction to 3-(2,3-Dimethoxyphenyl)propanoic acid
-
Reaction Setup: In a hydrogenation flask, dissolve the (E)-3-(2,3-dimethoxyphenyl)acrylic acid (10.4 g, 0.05 mol) in 100 mL of ethanol. Add 10% Palladium on carbon (Pd/C) (0.5 g) as a catalyst.
-
Reaction Execution: Subject the mixture to hydrogenation in a Parr hydrogenator at 50 psi of hydrogen pressure at room temperature for 12 hours, or until the uptake of hydrogen ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield 3-(2,3-dimethoxyphenyl)propanoic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane if necessary.
Step 2: Synthesis of this compound
This step involves the demethylation of the methoxy groups of 3-(2,3-dimethoxyphenyl)propanoic acid using boron tribromide (BBr3).
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve 3-(2,3-dimethoxyphenyl)propanoic acid (4.2 g, 0.02 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reaction Execution: Slowly add a 1.0 M solution of boron tribromide in DCM (50 mL, 0.05 mol) dropwise to the cooled solution over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 50 mL of methanol, followed by 50 mL of water.
-
Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, based on the known activities of structurally similar dihydroxyphenylpropanoic acids, it is proposed to act as an antioxidant and anti-inflammatory agent by modulating the Nrf2 and NF-κB pathways.
Caption: Proposed antioxidant and anti-inflammatory signaling pathways.
References
Application Note: HPLC Analysis of 3-(2,3-Dihydroxyphenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 3-(2,3-Dihydroxyphenyl)propanoic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound (DHPPA), a metabolite of quinoline, is a phenolic acid of interest in various fields, including metabolism studies and as a potential biomarker.[1][2][3] Accurate and precise quantification of DHPPA is crucial for research and development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of DHPPA. The method is based on established principles for the analysis of phenolic acids and is suitable for routine laboratory use.[4][5][6]
Chemical Properties
-
IUPAC Name: this compound[1]
-
Synonyms: 2,3-Dihydroxyphenylpropionic acid, 2,3-DHPPA[1]
-
Molecular Formula: C₉H₁₀O₄[1]
-
Molecular Weight: 182.17 g/mol [1]
-
Structure:
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound.
3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
Water (HPLC grade or Milli-Q)
-
0.22 µm syringe filters
3.2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5][7]
3.3. Chromatographic Conditions
The following conditions are recommended as a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-40% B; 15-17 min: 40-90% B; 17-20 min: 90% B; 20-21 min: 90-5% B; 21-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm[4][8] |
3.4. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (95% A: 5% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.5. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.
-
If necessary, dilute the sample with the initial mobile phase to bring the expected concentration of DHPPA within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Method Validation
For reliable quantitative results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least five concentrations. |
| Accuracy (% Recovery) | 80-120% for spiked samples at three different concentration levels (low, medium, high). |
| Precision (% RSD) | Repeatability (intra-day) ≤ 2%; Intermediate precision (inter-day) ≤ 5%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix (resolution > 1.5). |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured manner.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | Example: 0.9995 |
| Accuracy (% Recovery) | Example: 98.5% - 102.3% |
| Precision (% RSD) | Example: Intra-day: 1.2%, Inter-day: 3.5% |
| LOD (µg/mL) | Example: 0.1 µg/mL |
| LOQ (µg/mL) | Example: 0.3 µg/mL |
| Retention Time (min) | Example: Approximately 8.5 min (will vary with exact conditions) |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-dihydroxyphenylpropionic acid | 3714-73-6 [chemicalbook.com]
- 3. 3-(2,3-Dihydroxyphenyl)propanoate | C9H9O4- | CID 9543123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of phenolic acids by a modified HPLC [acikerisim.comu.edu.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of 3-(2,3-Dihydroxyphenyl)propanoic Acid in Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 3-(2,3-Dihydroxyphenyl)propanoic acid (DHPP), a microbial metabolite, in various culture media. The protocols outlined below are essential for researchers in microbiology, biotechnology, and pharmacology studying metabolic pathways, microbial production of valuable compounds, and the biological activities of microbial metabolites.
Introduction
This compound (DHPP) is a phenolic acid produced by various microorganisms, including Escherichia coli, as a metabolite of aromatic compounds.[1] Its quantification in microbial cultures is crucial for understanding its biosynthetic pathways, optimizing its production, and evaluating its potential biological activities. This document provides comprehensive protocols for sample preparation, and analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
While specific quantitative data for this compound (DHPP) in various microbial cultures is not extensively reported in publicly available literature, the following table provides a template for data presentation and includes representative data for closely related dihydroxyphenylpropanoic acid isomers found in microbial fermentation studies to serve as a reference.
| Microbial Species | Strain | Culture Conditions | Analyte | Concentration (µg/mL) | Analytical Method | Reference |
| Escherichia coli | K-12 | M9 minimal medium with 3-phenylpropionic acid | This compound | Not specified | Enzyme assays and respirometry | [1] |
| Human Gut Microbiota | Fecal Slurry | In vitro fermentation of procyanidin B2 | 2-(3,4-dihydroxyphenyl)acetic acid | >10 | HPLC-MS | [2][3] |
| Human Gut Microbiota | Fecal Slurry | In vitro fermentation of (-)-epicatechin | 3-(3-hydroxyphenyl)propanoic acid | ~5 | HPLC-MS | [2] |
| Thauera aromatica | - | Anaerobic with catechol and nitrate | Protocatechuate (3,4-dihydroxybenzoate) | Not specified | HPLC | [4] |
Experimental Protocols
Sample Preparation from Microbial Culture
This protocol describes the extraction of DHPP from a liquid microbial culture.
Materials:
-
Microbial culture broth
-
Centrifuge
-
Microcentrifuge tubes (1.5 mL)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas stream or vacuum evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Protocol:
-
Cell Removal: Centrifuge 1 mL of the microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Acidification (Optional but Recommended): Adjust the pH of the supernatant to ~2-3 with 1 M HCl to protonate the carboxylic acid group of DHPP, which enhances its extraction into an organic solvent.
-
Liquid-Liquid Extraction:
-
Add an equal volume (1 mL) of ethyl acetate to the supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Organic Phase Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new tube.
-
Repeat Extraction: Repeat the extraction step (steps 4 & 5) two more times, pooling the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas or using a vacuum evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of methanol or the initial mobile phase of the HPLC/LC-MS system.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
Quantification by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
This compound standard
HPLC Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions of DHPP in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Inject the prepared standards and the reconstituted samples onto the HPLC system.
-
Quantification: Identify the DHPP peak in the sample chromatograms by comparing the retention time with the standard. Quantify the concentration of DHPP in the samples by plotting a standard curve of peak area versus concentration and interpolating the peak areas of the samples.
Quantification by LC-MS/MS
Instrumentation:
-
Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
This compound standard
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled DHPP or another dihydroxyphenylpropanoic acid isomer).
LC Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 10 20 80 12 2 98 15 2 98 15.1 98 2 | 18 | 98 | 2 |
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) DHPP 181.05 137.06 15 DHPP (Qualifier) 181.05 119.05 20 | Internal Standard | To be determined | To be determined | To be determined |
Protocol:
-
Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of DHPP and a fixed concentration of the internal standard into a blank culture medium extract. Prepare the microbial culture samples as described in section 3.1, adding the internal standard at the beginning of the extraction process.
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of DHPP to the peak area of the internal standard against the concentration of the standards. Determine the concentration of DHPP in the samples using this calibration curve.
Visualizations
References
- 1. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of an In Vitro Colonic Fermentation: Insights into Flavan-3-ol Catabolism and Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procyanidin dimers are metabolized by human microbiota with 2-(3,4-dihydroxyphenyl)acetic acid and 5-(3,4-dihydroxyphenyl)-gamma-valerolactone as the major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic metabolism of catechol by the denitrifying bacterium Thauera aromatica--a result of promiscuous enzymes and regulators? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Extraction of Dihydroxyphenylpropanoic Acids from Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroxyphenylpropanoic acids (DHPPA) are phenolic compounds that can be found in the environment originating from natural sources, such as the decomposition of plant matter, or as metabolites of various pollutants.[1][2] Their presence and concentration in environmental matrices like soil and water are of interest due to their potential biological activity and role as environmental markers. Accurate quantification of these compounds requires robust and efficient extraction protocols that can isolate them from complex sample matrices. This application note details a comprehensive Solid-Phase Extraction (SPE) protocol for the isolation of DHPPA from water and soil samples, suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
Principle of the Method
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties.[3] For the extraction of moderately polar phenolic compounds like DHPPA from aqueous samples, reversed-phase SPE is highly effective. In this method, the sample is passed through a solid sorbent (the stationary phase) which retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an organic solvent. For solid samples like soil, an initial solvent extraction is required to transfer the analytes into a liquid phase before SPE cleanup. Polymeric reversed-phase sorbents, such as N-vinylpyrrolidone-divinylbenzene (OASIS HLB), are commonly used for their high recovery and capacity for a wide range of compounds, including phenolic acids.[1][4]
Experimental Protocols
This section provides detailed methodologies for the extraction of dihydroxyphenylpropanoic acids from water and soil samples.
Protocol 1: Extraction from Water Samples (e.g., River Water, Wastewater)
1. Materials and Reagents
-
Apparatus: Glass fiber filters (0.45 µm), pH meter, SPE vacuum manifold, 50 mL polypropylene tubes, evaporator (e.g., nitrogen blowdown system).[5]
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., OASIS HLB, 60 mg, 3 mL).[1]
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water, Hydrochloric acid (HCl).
2. Sample Pre-treatment
-
Collect water samples in clean glass bottles and store at 4°C.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended particles.
-
Acidify the filtered water sample to pH 2-3 using hydrochloric acid. This step ensures that the DHPPA are in their protonated, less polar form, which enhances retention on the reversed-phase sorbent.
3. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (acidified to pH 2-3) through the sorbent. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated water sample (e.g., 200 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained DHPPA with 5 mL of methanol into a clean collection tube.
-
Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.[5][6] Reconstitute the dried residue in 1 mL of the initial mobile phase for your analytical method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6] Vortex to dissolve the residue and transfer to an HPLC vial for analysis.
Protocol 2: Extraction from Soil and Sediment Samples
1. Materials and Reagents
-
Apparatus: Centrifuge, vortex mixer, shaker, SPE equipment as listed above.
-
Reagents: Sodium hydroxide (NaOH) solution (0.1 M), acidified methanol (e.g., with HCl or methanesulfonic acid), other reagents as listed for water samples.[4][7]
2. Sample Pre-treatment (Initial Solvent Extraction)
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Weigh 5-10 g of the homogenized soil sample into a 50 mL polypropylene tube.
-
Add 20 mL of an extraction solvent. Common choices include:
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
Acidify the supernatant to pH 2-3 with hydrochloric acid. This may cause humic acids to precipitate. If so, centrifuge again and collect the clear supernatant for SPE cleanup.
3. Solid-Phase Extraction (SPE) Cleanup
-
Follow the same SPE procedure (steps 1-6) as described in Protocol 1 for water samples, using the supernatant from the soil extraction as the sample to be loaded onto the cartridge.
Data Presentation: Performance of Phenolic Acid Extraction
The following table summarizes typical performance data for the extraction of various phenolic acids from environmental samples using SPE, which can be considered indicative for DHPPA.
| Analyte Class/Compound | Matrix | Extraction Method | Sorbent | Recovery (%) | LOD/LOQ | Reference |
| Priority Phenolic Compounds | River Water | SPE | OASIS HLB | 70 - 130% | 0.05 - 2 mg/L (Range) | [1] |
| Ferulic Acid | Soil | NaOH Extraction + LC | C18 Column | 58% | 1.0 µg/g | [4] |
| Vanillic Acid | Soil | NaOH Extraction + LC | C18 Column | 83% | 0.5 µg/g | [4] |
| Syringic Acid | Soil | NaOH Extraction + LC | C18 Column | 66% | 0.5 µg/g | [4] |
| p-Hydroxybenzoic Acid | Soil | NaOH Extraction + LC | C18 Column | 123% | 0.5 µg/g | [4] |
| Raspberry Ketone & Phenolics | Adipose Tissue | micro-QuEChERS | EMR-Lipid | 71 - 96% | Not Specified | [8] |
| Phenoxycarboxylic Acids | Water | d-SPE | PP-CMPs | 86.9 - 101.3% | 0.55–3.84 ng/L (LOD) | [9] |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the extraction of dihydroxyphenylpropanoic acids from environmental samples using Solid-Phase Extraction.
Caption: Workflow for DHPPA extraction from water and soil using SPE.
References
- 1. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. benchchem.com [benchchem.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(2,3-Dihydroxyphenyl)propanoic Acid as a Potential Biomarker for Microbial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3-Dihydroxyphenyl)propanoic acid (2,3-DHPPA) is a phenolic acid that has emerged as a potential biomarker for specific microbial metabolic activities within a host. This molecule is a downstream metabolite of various dietary and environmental compounds, notably arising from the microbial degradation of quinoline.[1] Its presence and concentration in biological samples can offer insights into the composition and functional capacity of the gut microbiome. This document provides detailed application notes and protocols for the detection, quantification, and biological interpretation of 2,3-DHPPA.
I. Biomarker Profile and Significance
Chemical Information:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol [2] |
| CAS Number | 3714-73-6[3] |
| Synonyms | 2,3-Dihydroxyphenylpropionic acid, 2,3-DHPPA[2] |
Biological Significance:
2,3-DHPPA is a metabolite produced by certain bacteria, including Escherichia coli and various Pseudomonas species, as an intermediate in the degradation of quinoline.[1][2] The detection of 2,3-DHPPA in host biofluids such as urine or feces can indicate the presence and metabolic activity of these quinoline-metabolizing microbes. Given that quinoline and its derivatives are found in various environmental sources and some food products, monitoring 2,3-DHPPA levels can provide a non-invasive window into specific microbial functions within the gut.
II. Experimental Protocols
Protocol 1: Quantification of this compound in Fecal Samples by LC-MS/MS
This protocol is adapted from established methods for short-chain fatty acid analysis in fecal samples and provides a robust framework for the quantification of 2,3-DHPPA.
1. Sample Preparation:
-
Fecal Sample Homogenization:
-
Weigh approximately 10-30 mg of frozen fecal sample.
-
Homogenize the sample in 1 mL of 70% isopropanol.
-
Agitate vigorously for 15 seconds, followed by a 60-second break. Repeat this cycle twice.
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant for derivatization.
-
-
Derivatization with 3-Nitrophenylhydrazine (3-NPH):
-
To 50 µL of the fecal extract supernatant, add 50 µL of an internal standard solution (e.g., a deuterated analog of 2,3-DHPPA).
-
Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride.
-
Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.
-
Mix and incubate at 40°C for 30 minutes.
-
Quench the reaction by adding 200 µL of 0.1% formic acid.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: An optimized gradient from 5% to 95% Mobile Phase B over several minutes will be required to ensure proper separation from other fecal metabolites.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for the 3-NPH derivative of 2,3-DHPPA should be determined by infusing a pure standard.
-
LC-MS/MS Parameters for a Similar Compound (2-(4-hydroxyphenyl)propanoic acid):
| Parameter | Value |
| Column | C18 reverse-phase (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI- |
Note: These parameters should be optimized for this compound during in-house method validation.
Protocol 2: Quantification of Quinoline-Degrading Bacteria (e.g., Pseudomonas putida) in Fecal Samples by Real-Time PCR (qPCR)
This protocol allows for the quantification of specific bacteria known to produce 2,3-DHPPA, enabling correlation studies between bacterial abundance and metabolite concentration.
1. DNA Extraction from Fecal Samples:
-
Use a commercially available fecal DNA extraction kit according to the manufacturer's instructions to obtain high-quality microbial DNA.
2. qPCR Analysis:
-
Target Gene: Select a gene specific to the quinoline degradation pathway in the target bacterium (e.g., a gene encoding a quinoline oxidoreductase in Pseudomonas putida). Alternatively, use species-specific 16S rRNA gene primers.
-
qPCR Reaction Mix:
-
SYBR Green qPCR Master Mix
-
Forward and Reverse Primers (specific to the target gene)
-
Template DNA (from fecal sample)
-
Nuclease-free water
-
-
Standard Curve: Generate a standard curve using a known concentration of plasmid DNA containing the target gene sequence to enable absolute quantification of the target bacteria in the fecal sample.
-
Thermal Cycling Conditions: Optimize annealing temperature and other cycling parameters based on the primers used.
III. Data Presentation and Interpretation
Quantitative Data Summary:
The following table structure should be used to summarize quantitative data from experimental analyses.
| Sample ID | 2,3-DHPPA Concentration (ng/mg feces) | Abundance of Quinoline-Degrading Bacteria (gene copies/ng DNA) |
| Control 1 | ||
| Control 2 | ||
| ... | ||
| Treatment 1 | ||
| Treatment 2 | ||
| ... |
A strong positive correlation between the concentration of 2,3-DHPPA and the abundance of quinoline-degrading bacteria would support its use as a biomarker for this specific microbial activity.
IV. Signaling Pathways and Biological Context
While direct signaling pathways for this compound are still under investigation, its structural similarity to other microbially-produced phenolic acids, such as propionic acid and 3-(3,4-dihydroxyphenyl)propanoic acid, suggests potential roles in modulating host inflammatory and oxidative stress responses.
Proposed Signaling Pathway: Modulation of NF-κB and Nrf2 Pathways
Propionic acid has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a key regulator of inflammation.[4] Additionally, various phenolic compounds are known to activate the Nrf2 signaling pathway, which controls the expression of antioxidant enzymes.[5][6] Based on this, a proposed mechanism of action for this compound is the dual modulation of these pathways.
Quinoline Degradation Pathway in Pseudomonas species:
The following diagram illustrates the microbial metabolic pathway leading to the production of this compound from quinoline by Pseudomonas species.[1]
Caption: Microbial degradation of quinoline to this compound.
Proposed Host Signaling Pathway Modulation:
This diagram illustrates the potential mechanism by which this compound may modulate host inflammatory and oxidative stress responses.
Caption: Proposed modulation of NF-κB and Nrf2 pathways by 2,3-DHPPA.
V. Conclusion and Future Directions
This compound holds promise as a specific biomarker for the metabolic activity of quinoline-degrading bacteria. The protocols outlined in this document provide a framework for its accurate quantification in biological samples and for investigating its correlation with microbial abundance. Further research is warranted to establish a definitive quantitative relationship between 2,3-DHPPA levels and the load of specific microbial species in various populations and disease states. Elucidating the precise molecular mechanisms by which 2,3-DHPPA interacts with host signaling pathways will be crucial for its validation as a clinically relevant biomarker and for exploring its potential therapeutic applications in modulating inflammation and oxidative stress.
References
- 1. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 2,3-DHPPA Derivatives using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxyphenylpropanoic acid (2,3-DHPPA) and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities, including antioxidant and anti-inflammatory properties. The precise determination of their chemical structures is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the comprehensive structural elucidation of these compounds. The protocols and data presented herein are intended to serve as a practical resource for researchers in the field.
Spectroscopic Data Analysis
The structural characterization of 2,3-DHPPA derivatives relies on the synergistic interpretation of data from one- and two-dimensional NMR experiments, in conjunction with functional group identification from IR spectroscopy. While specific data for novel derivatives will vary, the following tables present representative ¹H NMR, ¹³C NMR, and FTIR data for a model 2,3-DHPPA derivative.
Table 1: Representative ¹H NMR Data for a 2,3-DHPPA Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 6.75 | d | 1H | 7.8 | Ar-H |
| 6.68 | t | 1H | 7.8 | Ar-H |
| 6.62 | d | 1H | 7.8 | Ar-H |
| 2.85 | t | 2H | 7.5 | -CH₂- |
| 2.60 | t | 2H | 7.5 | -CH₂- |
| 8.5 (broad s) | 1H | - | - | Ar-OH |
| 9.0 (broad s) | 1H | - | - | Ar-OH |
| 12.0 (broad s) | 1H | - | - | -COOH |
Table 2: Representative ¹³C NMR Data for a 2,3-DHPPA Derivative
| Chemical Shift (δ, ppm) | Assignment |
| 174.0 | C=O (Carboxylic Acid) |
| 145.5 | Ar-C-OH |
| 144.0 | Ar-C-OH |
| 128.0 | Ar-C |
| 120.0 | Ar-CH |
| 118.5 | Ar-CH |
| 115.0 | Ar-CH |
| 35.0 | -CH₂- |
| 30.0 | -CH₂- |
Table 3: Representative FTIR Data for a 2,3-DHPPA Derivative
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |
| 3350 | Broad | O-H stretch (Phenolic) |
| 3050 | Medium | C-H stretch (Aromatic) |
| 2950 | Medium | C-H stretch (Aliphatic) |
| 1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1470 | Medium-Strong | C=C stretch (Aromatic) |
| 1250 | Strong | C-O stretch (Phenolic) |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2,3-DHPPA derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical, as acidic protons from hydroxyl and carboxylic acid groups may exchange with protic solvents.[1][2]
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube. It is recommended to filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[3]
1D NMR Data Acquisition (¹H and ¹³C):
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters for ¹H NMR include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
Acquire ¹³C NMR spectra with proton decoupling.
-
Typical acquisition parameters for ¹³C NMR include a spectral width of 240 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[3]
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[2][4]
2D NMR Data Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. It is particularly useful for establishing the connectivity of the aliphatic chain and adjacent aromatic protons.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It provides a clear map of which proton is attached to which carbon, aiding in the assignment of both ¹H and ¹³C spectra.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.[5][7]
-
Use standard pulse programs for each 2D experiment. Optimization of parameters such as the number of increments and relaxation delays may be necessary depending on the sample concentration.
Infrared (IR) Spectroscopy
Sample Preparation (ATR Method):
Attenuated Total Reflectance (ATR) is a convenient method for solid and liquid samples.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid 2,3-DHPPA derivative directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Sample Preparation (KBr Pellet Method):
This is a traditional method for solid samples.[8][9][10]
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[10]
-
Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[10]
Data Acquisition:
-
Acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum to show absorbance or transmittance as a function of wavenumber.
Visualizations
Caption: Workflow for Structure Elucidation.
Caption: 2D NMR in Structure Assembly.
Conclusion
The combined application of NMR and IR spectroscopy provides a powerful and indispensable toolkit for the unambiguous structure elucidation of 2,3-DHPPA derivatives. IR spectroscopy offers a rapid method for identifying key functional groups, while a suite of 1D and 2D NMR experiments allows for the detailed mapping of the molecular framework. The protocols and representative data presented in this application note serve as a comprehensive guide for researchers, facilitating accurate and efficient structural characterization, which is a critical step in the discovery and development of new pharmaceutical agents.
References
- 1. journals.plos.org [journals.plos.org]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Use of 3-(2,3-Dihydroxyphenyl)propanoic Acid as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3-Dihydroxyphenyl)propanoic acid (DHPA), a phenolic acid, is a metabolite that can be found in biological systems, often as a product of microbial metabolism.[1] Its accurate quantification in complex matrices such as biological fluids, food products, and environmental samples is crucial for various research applications, including metabolomics, biomarker discovery, and food science. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques well-suited for the separation and quantification of DHPA. The use of a well-characterized standard is paramount for achieving accurate and reproducible results. This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the standard is essential for method development and troubleshooting.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 3714-73-6[1] |
| Appearance | Typically a solid |
| Solubility | Soluble in polar organic solvents such as methanol and acetonitrile. |
Application Notes
This compound is primarily used as a reference standard for the qualitative and quantitative analysis of this compound in various samples. Its applications include:
-
Metabolomics: Quantification of DHPA in biological fluids (e.g., urine, plasma) to study its role in physiological and pathological processes. DHPA has been identified as a microbial metabolite.[1]
-
Food Analysis: Determination of DHPA content in food products, which can be an indicator of microbial activity or a constituent of certain plant-based foods.
-
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of DHPA or related compounds.
-
Method Validation: As a standard for validating analytical methods for the analysis of phenolic acids.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Optimization of these methods may be required depending on the specific sample matrix and analytical instrumentation.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general method for the quantification of DHPA using reversed-phase HPLC with UV detection.
1. Preparation of Standard Stock and Working Solutions:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. This solution should be stored at -20°C in a light-protected vial.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve. Typical concentration ranges for calibration curves for phenolic acids are from 0.1 to 100 µg/mL.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically used for the separation of phenolic acids.[2]
- Solvent A: Water with 0.1% formic acid or acetic acid.
- Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.
- Gradient Program: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 20 | 70 | 30 | | 25 | 50 | 50 | | 30 | 95 | 5 | | 35 | 95 | 5 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: Phenolic acids typically have absorbance maxima in the UV region. A diode-array detector (DAD) can be used to monitor multiple wavelengths. For DHPA, a starting wavelength of 280 nm is recommended.
3. Sample Preparation:
- The sample preparation method will vary depending on the matrix. Common techniques for biological and food samples include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
4. Data Analysis:
- Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Quantify the amount of DHPA in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method.
1. Preparation of Standard Stock and Working Solutions:
- Follow the same procedure as in Protocol 1.
2. LC-MS Conditions:
- LC System: A UHPLC or HPLC system.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Program: A faster gradient can often be used with UHPLC systems. | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0 | 98 | 2 | | 10 | 50 | 50 | | 12 | 5 | 95 | | 14 | 5 | 95 | | 14.1 | 98 | 2 | | 16 | 98 | 2 |
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for phenolic acids.
- MS/MS Parameters: For quantitative analysis using a triple quadrupole mass spectrometer, select the precursor ion ([M-H]⁻) for DHPA (m/z 181.05) and optimize the collision energy to identify characteristic product ions for selected reaction monitoring (SRM).
3. Data Analysis:
- Quantification is performed using the peak area from the SRM chromatogram, following the same calibration curve approach as in Protocol 1.
Data Presentation
The performance of the chromatographic method should be validated to ensure its reliability. The following tables provide an example of the type of data that should be generated during method validation. The values presented are representative for the analysis of phenolic acids and should be determined experimentally for this compound.
Table 1: Method Validation Parameters for HPLC-UV Analysis
| Parameter | Typical Value |
| Retention Time (min) | 10 - 20 |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.01 - 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.03 - 0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Method Validation Parameters for LC-MS Analysis
| Parameter | Typical Value |
| Retention Time (min) | 5 - 15 |
| Linearity Range (ng/mL) | 0.1 - 1000 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.01 - 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 0.03 - 0.3 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
The following diagrams illustrate key workflows and concepts in the use of chromatographic standards.
Caption: Workflow for using a standard in chromatography.
Caption: Factors influencing chromatographic separation.
References
Application Notes and Protocols for Ultrasound-Assisted Extraction of Phenolic Acids from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic acids are a major class of plant secondary metabolites with significant antioxidant, anti-inflammatory, and other health-promoting properties. Their effective extraction from plant matrices is a critical first step for research, development, and quality control in the pharmaceutical, nutraceutical, and food industries. Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient alternative to conventional extraction methods. This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of target compounds into the solvent. The result is a significant reduction in extraction time and solvent consumption while often increasing extraction yield and preserving the bioactivity of the extracted compounds.[1][2][3]
These application notes provide a detailed protocol for the ultrasound-assisted extraction of phenolic acids from plant materials, along with a summary of optimized conditions for various plant sources and a comparison with other extraction techniques.
Principle of Ultrasound-Assisted Extraction
The mechanism of UAE is based on the phenomenon of acoustic cavitation. When high-intensity ultrasound waves pass through a liquid medium, they create rapidly alternating high-pressure and low-pressure cycles. During the low-pressure cycle, small vacuum bubbles or voids form in the liquid. When these bubbles collapse during the high-pressure cycle, they generate intense localized heating, high pressures, and strong shear forces. This cavitation effect near the surface of the plant material leads to cell wall disruption, increased solvent penetration, and enhanced diffusion of intracellular components, including phenolic acids, into the bulk solvent.[3][4]
Advantages of Ultrasound-Assisted Extraction
Compared to traditional methods like maceration and Soxhlet extraction, UAE offers several advantages:
-
Increased Efficiency: UAE can significantly increase the extraction yield of phenolic acids.
-
Reduced Extraction Time: Extraction times can be reduced from hours to minutes.[1][5]
-
Lower Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of solvents, making the process more environmentally friendly.[2]
-
Lower Operating Temperatures: UAE can be performed at lower temperatures, which helps to prevent the thermal degradation of sensitive phenolic compounds.[2]
-
Improved Reproducibility: The precise control over parameters like frequency, power, and temperature leads to more consistent and reproducible results.
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction of Phenolic Acids
This protocol provides a general framework for the UAE of phenolic acids. Optimal conditions will vary depending on the specific plant material, the target phenolic acids, and the ultrasound equipment used.
Materials and Equipment:
-
Dried and powdered plant material (particle size typically < 0.5 mm)
-
Extraction solvent (e.g., ethanol, methanol, acetone, or aqueous mixtures thereof)
-
Ultrasonic bath or probe sonicator
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., filter paper, syringe filters)
-
Rotary evaporator (optional, for solvent removal)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for analysis[6][7][8][9][10]
Procedure:
-
Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 1 gram).
-
Solvent Addition: Add a defined volume of the chosen extraction solvent to the plant material in a beaker or flask to achieve a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Ultrasonication: Place the vessel containing the sample and solvent mixture into the ultrasonic bath or immerse the probe of the sonicator into the mixture.
-
Set Parameters: Set the desired ultrasound frequency (typically 20-40 kHz), power, temperature, and extraction time according to optimized conditions (see Table 1 for examples).[2] For probe sonicators, the amplitude and pulse cycle can also be controlled.[5][11]
-
Extraction: Perform the extraction for the specified duration. Monitor the temperature of the water bath or sample mixture to prevent overheating and potential degradation of phenolic acids.[12][13]
-
Separation: After extraction, separate the solid plant material from the liquid extract by centrifugation (e.g., 4000 rpm for 10 minutes) followed by filtration.
-
Solvent Removal (Optional): If a concentrated extract is required, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Analysis: Quantify the phenolic acid content in the extract using a suitable analytical method, such as HPLC with a UV-Vis or Diode Array Detector (DAD).[6]
Quantification of Phenolic Acids by HPLC
Instrumentation: An HPLC system equipped with a C18 reverse-phase column, a gradient pump system, and a DAD is typically used for the separation and quantification of phenolic acids.[6][8]
Mobile Phase: A common mobile phase consists of a gradient of two solvents: Solvent A (e.g., water with 0.1% formic or acetic acid) and Solvent B (e.g., methanol or acetonitrile).[6][8]
Standard Preparation: Prepare standard solutions of known concentrations for the phenolic acids of interest (e.g., gallic acid, caffeic acid, ferulic acid, p-coumaric acid) to create a calibration curve.[10]
Analysis: Inject a filtered aliquot of the plant extract into the HPLC system. Identify and quantify the phenolic acids by comparing their retention times and UV spectra with those of the standards.[6][10]
Data Presentation
Table 1: Optimized Conditions for Ultrasound-Assisted Extraction of Phenolic Compounds from Various Plant Materials
| Plant Material | Target Compounds | Solvent | Temperature (°C) | Time (min) | Ultrasound Parameters | Reference |
| Coriandrum sativum (aerial parts) | Caffeic Acid | 50% Methanol | 70 | 10 | - | [4][14][15] |
| Justicia spicigera leaves | Total Phenolic Content | Water | - | 2 | 55% Amplitude, 0.7s pulse cycle | [5] |
| Grape (Vitis vinifera) Seeds | Total Phenolic Compounds | 53.15% Ethanol | 56.03 | 29.03 | - | [16] |
| Orange By-Product (Peel) | Total Phenolic Compounds | 45% Ethanol | - | 35 | 90% Amplitude, 100% pulse | [17] |
| Quercus infectoria Galls | Gallic and Tannic Acids | Water or 0.10M CTAB | 70 | 480 | Probe-type | [18] |
| Polyscias fruticosa Root | Total Phenolic Content | 40% Ethanol | 45 | 20 | Bath (Frequency not specified) | |
| Tricosanthes cucumerina Leaves | Total Phenolic Compounds | - | 40 | 6.25 | 40% Amplitude | [19] |
| Lonicera similis Flowers | Total Phenolic Content | 46.4% Ethanol | - | 20.1 | 205.9 W | [20] |
| Phyllanthus urinaria | Total Phenolic Content | 60% Ethanol | - | 30 | 500 W, 53 kHz | [21] |
| Brosimum alicastrum Tissues | Total Phenolic Compounds | 50% Ethanol | 30 | 30 | 100% Amplitude, 40 kHz | [22] |
Table 2: Comparison of Ultrasound-Assisted Extraction with Other Methods for Total Phenolic Content (TPC)
| Plant Material | UAE (TPC) | Conventional Method (TPC) | Method Details | Reference |
| Justicia spicigera leaves | 54.02 mg/g | 46.46 mg/g (stirring), 47.76 mg/g (decoction) | UAE: 2 min; Stirring/Decoction: Not specified | [5] |
| Grape Pomace | 92.99 mg GAE/g d.b. | - | MAE: 227.63, PLE: 173.65, SFE: 37 mg GAE/g d.b. | [1] |
| Vine-Shoots | 546.4 µg/mL | 650.4 µg/mL (SHLE), 401.4 µg/mL (MAE) | SHLE: Superheated Liquid Extraction; MAE: Microwave-Assisted Extraction | [23] |
| Jussara and Blueberry Fruits | More efficient | Less efficient | Conventional method not specified | [24] |
| Orange Peel | 30.42 mg GAE/g d.w. | 6.89 - 28 mg GAE/g d.w. | Conventional: 12-22h | [17] |
| Moringa oleifera Leaves | 59.91 mg GAE/g d.w. | 74.87 mg GAE/g d.w. (Agitation) | UAE (Sonication): Not specified duration; Agitation: Not specified duration | [25] |
| Psidium cattleianum Leaves | 1.71 times more effective | - | Aqueous-organic method | [11] |
GAE: Gallic Acid Equivalents; d.b.: dry basis; d.w.: dry weight.
Mandatory Visualization
Caption: Experimental workflow for ultrasound-assisted extraction of phenolic acids.
Caption: Mechanism of ultrasound-assisted extraction of phenolic acids.
References
- 1. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern region in India - | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
- 12. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of a New Ultrasound-Assisted Extraction Method of Caffeic Acid from the Aerial Parts of Coriandrum sativum by Using Experimental Design and Ultra-Performance Liquid Chromatography | Publicación [silice.csic.es]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. umpir.ump.edu.my [umpir.ump.edu.my]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Ultrasound-assisted extraction (UAE) of phenolic compounds from different Brosimum alicastrum tissues [scielo.org.mx]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scielo.br [scielo.br]
- 25. thaiscience.info [thaiscience.info]
Application Note: Solid-Phase Extraction for the Purification of 3-(2,3-Dihydroxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3-Dihydroxyphenyl)propanoic acid is a phenolic acid of significant interest in various fields, including pharmacology and metabolomics, due to its potential biological activities. As a catechol-containing compound, it is often found in complex biological matrices such as microbial fermentation broths, plant extracts, and physiological fluids. Accurate quantification and downstream analysis of this compound necessitate efficient purification to remove interfering substances. Solid-phase extraction (SPE) is a highly effective and widely used technique for the selective isolation and concentration of analytes from complex samples.[1]
This application note provides a detailed protocol for the purification of this compound using solid-phase extraction. The methodologies described are designed to yield high recovery and purity, making the purified compound suitable for subsequent analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is critical for the development of an effective SPE protocol. Key properties of this compound are summarized in the table below. The presence of a carboxylic acid group and a catechol moiety dictates its polarity and potential for ionization, which are key factors in selecting the appropriate SPE sorbent and optimizing the extraction conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| pKa (Strongest Acidic) | ~3.84 | [2] |
| logP | ~1.04 - 1.45 | [2] |
| Polar Surface Area | 77.76 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The process involves passing the sample through a solid adsorbent (the stationary phase) packed in a cartridge. The analyte of interest is retained on the sorbent while the sample matrix and impurities pass through. The retained analyte is then eluted with a suitable solvent.[3]
For this compound, a reversed-phase SPE approach is generally most effective. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used. The polar sample matrix passes through the cartridge, while the less polar analyte is retained through hydrophobic interactions. The analyte is subsequently eluted with a nonpolar organic solvent.[3]
Experimental Workflow
The overall workflow for the solid-phase extraction of this compound is depicted in the following diagram.
Caption: General workflow for SPE purification.
Detailed Experimental Protocols
This section provides two detailed protocols for the purification of this compound using reversed-phase SPE. Protocol 1 is a general-purpose method suitable for a variety of sample matrices. Protocol 2 is an alternative method employing a polymeric sorbent, which can offer different selectivity.
Protocol 1: Reversed-Phase SPE using C18 Sorbent
This protocol is optimized for the purification of this compound from aqueous samples such as microbial fermentation broth or diluted biological fluids.
Materials:
-
SPE Cartridge: C18-bonded silica, 500 mg bed weight, 6 mL volume
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic Acid)
-
-
Equipment:
-
SPE manifold
-
Vacuum pump
-
Collection vials
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Methodology:
-
Sample Pre-treatment:
-
Centrifuge the initial sample (e.g., 10 mL of fermentation broth) at 4000 rpm for 15 minutes to remove particulate matter.
-
Decant the supernatant.
-
Adjust the pH of the supernatant to approximately 3.0 with formic acid. This ensures that the carboxylic acid group of the analyte is protonated, enhancing its retention on the nonpolar C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Follow with 5 mL of HPLC-grade water to remove the methanol. Do not allow the cartridge to dry out.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 5 mL of water acidified to pH 3.0 with formic acid.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of water (pH 3.0) to remove polar impurities such as salts and sugars.
-
A second wash with a small volume (e.g., 2 mL) of a weak organic solvent mixture (e.g., 5% methanol in water, pH 3.0) can be performed to remove less polar interferences.
-
-
Elution of this compound:
-
Elute the purified analyte from the cartridge using 5 mL of methanol. The elution can be performed in two steps of 2.5 mL to improve recovery.
-
-
Post-Elution Processing:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified analyte in a small, precise volume (e.g., 500 µL) of a solvent compatible with the downstream analytical technique (e.g., mobile phase for HPLC analysis).
-
Caption: Protocol 1: C18 SPE workflow.
Protocol 2: Reversed-Phase SPE using a Polymeric Sorbent
Polymeric sorbents (e.g., styrene-divinylbenzene) can offer higher capacity and stability over a wider pH range compared to silica-based sorbents.
Materials:
-
SPE Cartridge: Polymeric reversed-phase (e.g., Oasis HLB), 200 mg bed weight, 3 mL volume
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Equipment: As in Protocol 1
Methodology:
-
Sample Pre-treatment:
-
Prepare the sample as described in Protocol 1 (centrifugation and pH adjustment to ~3.0).
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the polymeric cartridge.
-
Follow with 3 mL of HPLC-grade water.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 3 mL of water acidified to pH 3.0.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash with 3 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the target compound with 3 mL of methanol.
-
-
Post-Elution Processing:
-
Evaporate the eluent and reconstitute the sample as described in Protocol 1.
-
Data Presentation: Expected Performance
| Parameter | C18 Sorbent (Protocol 1) | Polymeric Sorbent (Protocol 2) |
| Expected Recovery (%) | 85 - 95 | 90 - 98 |
| Expected Purity (%) | > 90 | > 95 |
| Relative Standard Deviation (RSD, %) | < 5 | < 5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete elution | Increase the volume or strength of the elution solvent. |
| Analyte breakthrough during loading | Decrease the sample loading flow rate. Ensure the cartridge capacity is not exceeded. | |
| Improper pH of the sample | Ensure the sample pH is adjusted to ~3.0 to protonate the carboxylic acid. | |
| Poor Purity (Interferences in Eluate) | Inefficient washing | Optimize the wash step by increasing the volume or the percentage of organic solvent in the wash solution. |
| Matrix effects | Dilute the sample before loading. | |
| Inconsistent Results | Cartridge drying out before sample loading | Do not allow the sorbent bed to go dry after conditioning and equilibration. |
| Inconsistent flow rates | Use a vacuum manifold with a flow control valve to ensure consistent flow rates. |
Conclusion
The solid-phase extraction protocols detailed in this application note provide a robust and efficient method for the purification of this compound from complex matrices. The choice between a C18 or a polymeric sorbent will depend on the specific requirements of the application, including the sample matrix and the desired purity. By carefully controlling the experimental parameters, researchers can achieve high recovery and purity of the target analyte, enabling accurate downstream analysis.
References
- 1. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ECMDB: 3-(2,3-Dihydroxyphenyl)propanoate (ECMDB20064) (M2MDB000913) [ecmdb.ca]
- 3. waters.com [waters.com]
- 4. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 3-(2,3-Dihydroxyphenyl)propanoic acid synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,3-Dihydroxyphenyl)propanoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Perkin reaction of 2,3-dihydroxybenzaldehyde with acetic anhydride to yield 2,3-dihydroxycinnamic acid, followed by catalytic hydrogenation.
Problem 1: Low Yield in Perkin Reaction (Step 1)
Question: My Perkin reaction to synthesize 2,3-dihydroxycinnamic acid is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Perkin reaction are a common issue and can be attributed to several factors. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Moisture in Reagents or Glassware | The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried, and use anhydrous sodium acetate as the catalyst. |
| Impure 2,3-Dihydroxybenzaldehyde | The starting aldehyde may contain impurities that interfere with the reaction. Consider purifying the 2,3-dihydroxybenzaldehyde by recrystallization before use. |
| Suboptimal Reaction Temperature | The Perkin reaction typically requires high temperatures (around 180°C) to proceed efficiently.[1] Ensure your reaction setup can achieve and maintain this temperature. |
| Insufficient Reaction Time | The reaction may require several hours at a high temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Inefficient Mixing | Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction. |
| Decomposition of Starting Material/Product | The high temperatures required can sometimes lead to the decomposition of the sensitive dihydroxy-substituted aldehyde or the cinnamic acid product. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. |
Problem 2: Incomplete Hydrogenation (Step 2)
Question: I am having trouble with the catalytic hydrogenation of 2,3-dihydroxycinnamic acid. The reaction is slow or incomplete. What should I do?
Answer:
Incomplete hydrogenation can be frustrating. Here are some common causes and solutions to ensure complete conversion to this compound.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst for each reaction. The catalyst loading is also critical; typically, 5-10 mol% is used.[2] |
| Insufficient Hydrogen Pressure | While some hydrogenations can be performed at atmospheric pressure, moderate pressure (e.g., 10-50 psi) can significantly increase the reaction rate.[2] Ensure your equipment is rated for the pressure you are using. |
| Poor Solvent Choice | The choice of solvent is crucial for catalyst activity and substrate solubility. Ethanol, methanol, or ethyl acetate are commonly used solvents for the hydrogenation of cinnamic acids.[2] |
| Presence of Catalyst Poisons | Trace impurities in the 2,3-dihydroxycinnamic acid, such as sulfur or halogenated compounds, can poison the palladium catalyst. Purifying the intermediate before hydrogenation is recommended. |
| Inadequate Agitation | Efficient mixing is essential to ensure good contact between the substrate, catalyst, and hydrogen. Use a robust stirring mechanism. |
Problem 3: Product Purity Issues
Question: My final product, this compound, is impure. What are the likely impurities and how can I remove them?
Answer:
Impurities can arise from both the Perkin reaction and the hydrogenation step. Understanding the potential byproducts is key to effective purification.
| Potential Impurity | Origin | Identification | Purification Method |
| Unreacted 2,3-Dihydroxybenzaldehyde | Incomplete Perkin reaction. | TLC, HPLC, 1H NMR (aldehyde proton signal ~9.5-10 ppm). | Recrystallization of the intermediate 2,3-dihydroxycinnamic acid. |
| Unreacted 2,3-Dihydroxycinnamic Acid | Incomplete hydrogenation. | TLC, HPLC, 1H NMR (alkene proton signals ~6.5-7.8 ppm). | Column chromatography on silica gel or recrystallization of the final product. |
| Over-reduction Products | Hydrogenation of the aromatic ring. | GC-MS, LC-MS, 1H NMR (loss of aromatic signals). | This is often difficult to remove. Optimize hydrogenation conditions (lower pressure, temperature, and shorter reaction time) to minimize its formation. |
| Polymeric Materials | Side reactions during the high-temperature Perkin reaction.[3] | Insoluble, dark-colored solids. | Filtration of the crude reaction mixture. |
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the final product. A mixed solvent system is often required for phenolic compounds.
-
Solvent Selection: A mixture of a polar solvent (like water or ethanol) and a less polar solvent (like ethyl acetate or toluene) can be effective. Experiment with small quantities to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent mixture.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
Step 1: Perkin Reaction to form 2,3-Dihydroxycinnamic Acid
-
Combine 2,3-dihydroxybenzaldehyde, a slight excess of acetic anhydride, and an equivalent amount of anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.[4]
-
Heat the mixture to approximately 180°C for 4-8 hours.[1]
-
After cooling, add water to the reaction mixture to hydrolyze any remaining acetic anhydride.
-
Acidify the solution with hydrochloric acid to precipitate the crude 2,3-dihydroxycinnamic acid.
-
Collect the crude product by filtration, wash with cold water, and dry. It can be purified by recrystallization from hot water or an ethanol/water mixture.
Step 2: Catalytic Hydrogenation to form this compound
-
Dissolve the purified 2,3-dihydroxycinnamic acid in a suitable solvent such as ethanol.[2]
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).[2]
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Conduct the hydrogenation at room temperature and a pressure of 10-50 psi until hydrogen uptake ceases.[2]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization.
Q2: How can I monitor the progress of each reaction step?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring both reactions.
-
Perkin Reaction: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting aldehyde from the more polar cinnamic acid product. The product will have a lower Rf value than the aldehyde.
-
Hydrogenation: Use a similar mobile phase to the Perkin reaction. The saturated product, this compound, will have a slightly different Rf value than the unsaturated starting material, 2,3-dihydroxycinnamic acid.
Q3: What analytical techniques are recommended for final product characterization and purity assessment?
A3: A combination of techniques should be used to confirm the structure and purity of the final product.
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak for the desired product. The retention time will depend on the specific column and mobile phase used. Isocratic or gradient methods with a C18 column and a mobile phase of acidified water and acetonitrile are common for phenolic acids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H NMR: Look for the disappearance of the alkene protons from the cinnamic acid intermediate and the appearance of two methylene triplets in the propanoic acid side chain. Aromatic protons will also be present. ¹³C NMR: Confirm the presence of the correct number of carbon signals, including those of the carboxylic acid, methylene groups, and aromatic ring. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀O₄, MW: 182.17 g/mol ). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Look for characteristic absorptions for the O-H (broad), C=O (carboxylic acid), and aromatic C-H and C=C bonds. |
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed.
-
Perkin Reaction: This reaction is performed at high temperatures. Use appropriate heating equipment and take precautions against thermal burns. Acetic anhydride is corrosive and a lachrymator; handle it in a fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure your equipment is properly set up and leak-tested. Palladium on carbon can be pyrophoric when dry and exposed to air, especially after use. Handle the catalyst carefully, and it is often recommended to filter it while still wet with the reaction solvent.
-
General: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated area, preferably a fume hood.
Visualizations
Experimental Workflow
Caption: A general workflow for the two-step synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nacatsoc.org [nacatsoc.org]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing HPLC Separation of Dihydroxyphenylpropanoic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of dihydroxyphenylpropanoic acid isomers.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Question: My dihydroxyphenylpropanoic acid isomer peaks are not separating, resulting in poor resolution or co-elution. What are the primary causes and how can I fix this?
Answer: Poor resolution of structurally similar isomers like dihydroxyphenylpropanoic acids is a common challenge in HPLC. The key is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Assess Column Health: An old or contaminated column can lead to peak broadening and loss of resolution.
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If performance does not improve, consider replacing the column. Ensure you are using a high-quality, end-capped C18 column, which is a good starting point for phenolic acid separations.
-
-
Optimize Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.
-
Organic Modifier: If using acetonitrile, try methanol or a mixture of both. The different solvent properties can alter selectivity.
-
Mobile Phase pH: Dihydroxyphenylpropanoic acids are acidic. Suppressing their ionization by lowering the mobile phase pH can significantly improve peak shape and retention.
-
Action: Add an acidic modifier to your aqueous mobile phase (Mobile Phase A). Common choices are 0.1% formic acid or 0.1% acetic acid. A pH of around 2.5-3.5 is often a good starting point for phenolic acids.
-
-
-
Adjust the Gradient Program: A shallow gradient can improve the separation of closely eluting peaks.
-
Action: Decrease the rate of increase of the organic mobile phase (Mobile Phase B). For example, if your gradient is 5-95% B in 20 minutes, try extending it to 30 or 40 minutes.
-
-
Evaluate Temperature and Flow Rate:
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. However, for some isomers, lower temperatures may enhance separation.
-
Action: If you have a column oven, evaluate temperatures between 25°C and 40°C.
-
-
Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can improve the separation of closely eluting peaks, although this will increase the total run time.
-
Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
-
-
-
Consider Alternative Column Chemistry: If a C18 column does not provide adequate separation, consider a column with a different selectivity.
-
Phenyl-Hexyl or Biphenyl Columns: These columns can offer different selectivity for aromatic compounds through π-π interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed for the separation of polar compounds and can be an excellent alternative to reversed-phase chromatography for dihydroxyphenylpropanoic acids.
-
Issue 2: Peak Tailing
Question: My dihydroxyphenylpropanoic acid peaks are showing significant tailing. What causes this and how can I get symmetrical peaks?
Answer: Peak tailing for acidic compounds like dihydroxyphenylpropanoic acids is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Check Mobile Phase pH: The most common cause of peak tailing for acidic compounds is the interaction of their ionized form with active sites on the silica-based column packing.
-
Action: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using an additive like 0.1% formic acid or acetic acid. This suppresses the ionization of the carboxylic acid group on your analytes and also minimizes interactions with residual silanol groups on the stationary phase.
-
-
Assess Column Condition:
-
Column Contamination: Accumulation of strongly retained compounds can create active sites that cause tailing.
-
Action: Flush the column with a strong solvent.
-
-
Column Degradation: Operating at a high pH can damage the silica-based packing material, exposing more silanol groups.
-
Action: If the column has been used extensively with high pH mobile phases, it may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
-
Column Choice: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.
-
Action: If you are using an older column, consider switching to a more modern one.
-
-
-
Evaluate Sample Preparation:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.
-
Action: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.
-
Action: Ideally, dissolve your sample in the initial mobile phase. If a different solvent is necessary, inject the smallest possible volume.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for dihydroxyphenylpropanoic acid isomers?
A1: A good starting point is a reversed-phase method using a C18 column with a gradient elution. A typical setup would be:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30-40 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
Q2: Should I use isocratic or gradient elution?
A2: For a mixture of isomers, gradient elution is almost always preferred.[1][2] It provides better resolution for complex mixtures and can shorten the analysis time for strongly retained compounds.[1] Isocratic elution, where the mobile phase composition is constant, is better suited for simpler mixtures where the analytes have similar retention behavior.[2]
Q3: How should I prepare my samples for analysis?
A3: Proper sample preparation is crucial for good results. A general procedure is:
-
Extract your sample with a suitable solvent (e.g., methanol or a methanol/water mixture).
-
If necessary, perform a clean-up step like solid-phase extraction (SPE) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase of your HPLC method.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system to prevent particulates from clogging the column.
Q4: My retention times are shifting from run to run. What could be the cause?
A4: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements. The organic component of the mobile phase can evaporate over time, changing its composition.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate. Regular pump maintenance is essential.
Data Presentation
The following tables provide illustrative data on how different HPLC parameters can affect the separation of phenolic acid isomers. Note that the exact retention times and resolution values will vary depending on the specific dihydroxyphenylpropanoic acid isomers, the HPLC system, and the exact experimental conditions.
Table 1: Effect of Mobile Phase Modifier on Retention Time (t_R) and Resolution (R_s) of Two Hypothetical Isomers
| Mobile Phase A | Isomer 1 t_R (min) | Isomer 2 t_R (min) | Resolution (R_s) | Peak Shape |
| Water | 8.5 | 8.9 | 0.8 | Tailing |
| 0.1% Acetic Acid in Water | 12.2 | 13.0 | 1.5 | Good |
| 0.1% Formic Acid in Water | 12.5 | 13.4 | 1.7 | Excellent |
Table 2: Effect of Organic Modifier on Selectivity
| Mobile Phase B | Isomer 1 t_R (min) | Isomer 2 t_R (min) | Elution Order |
| Acetonitrile | 12.5 | 13.4 | Isomer 1 -> Isomer 2 |
| Methanol | 14.8 | 15.5 | Isomer 1 -> Isomer 2 |
Table 3: Effect of Gradient Time on Resolution
| Gradient (5-95% B) | Resolution (R_s) |
| 20 minutes | 1.2 |
| 30 minutes | 1.7 |
| 40 minutes | 2.1 |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Screening Dihydroxyphenylpropanoic Acid Isomers
This protocol provides a robust starting point for developing a separation method for dihydroxyphenylpropanoic acid isomers.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Dihydroxyphenylpropanoic acid isomer standards
-
Sample extracts
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water to make a 0.1% (v/v) solution. Degas before use.
-
Mobile Phase B: HPLC-grade acetonitrile. Degas before use.
4. Sample Preparation:
-
Prepare stock solutions of individual isomer standards in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by combining aliquots of the individual stock solutions and diluting with Mobile Phase A to a final concentration of 10-20 µg/mL for each isomer.
-
Prepare sample extracts by dissolving in a minimal amount of methanol and then diluting with Mobile Phase A to a suitable concentration.
-
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before placing them in the autosampler.
5. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | 280 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 30.0 | |
| 35.0 | |
| 35.1 | |
| 40.0 |
6. Data Analysis:
-
Identify the peaks corresponding to each isomer by comparing the retention times with those of the individual standards.
-
Assess the resolution between critical peak pairs. A resolution of ≥ 1.5 is generally considered a good separation.
-
Evaluate the peak shape (asymmetry factor). An ideal peak is symmetrical (asymmetry factor ≈ 1.0).
This protocol serves as a starting point. Further optimization of the gradient slope, temperature, and mobile phase composition may be necessary to achieve the desired separation for your specific mixture of dihydroxyphenylpropanoic acid isomers.
References
Improving peak resolution for 2,3-DHPPA in reverse-phase chromatography
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution for 2,3-DHPPA (2,3-dihydroxy-4-phosphonooxy-1-butanoic acid) in reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak resolution for polar compounds like 2,3-DHPPA?
A1: For polar analytes such as 2,3-DHPPA, a primary cause of poor resolution is often an unsuitable mobile phase composition. This can include incorrect solvent strength, improper pH, or the absence of appropriate buffering. The mobile phase must be optimized to control the ionization state of the analyte and achieve adequate retention and selectivity on a reverse-phase column.[1][2][3]
Q2: My 2,3-DHPPA peak is showing significant fronting. What are the likely causes?
A2: Peak fronting for 2,3-DHPPA can be caused by several factors:
-
Sample Overload : Injecting too much sample or a sample that is too concentrated can saturate the column inlet.[4][5][6]
-
Incompatible Sample Solvent : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly and unevenly.[5][7][8]
-
Low Column Temperature : Insufficient temperature can lead to poor mass transfer kinetics.[7]
-
Column Damage : Physical damage or collapse of the column bed, particularly at the inlet, can distort the peak shape.[4][5]
Q3: How does mobile phase pH affect the retention and peak shape of 2,3-DHPPA?
A3: As a phosphorylated compound, 2,3-DHPPA has ionizable phosphate and carboxylic acid groups. The mobile phase pH dictates the charge state of these groups, which significantly impacts retention and peak shape in reverse-phase chromatography.[2][9][10] Operating at a pH where 2,3-DHPPA is fully ionized can lead to poor retention. Adjusting the pH to suppress ionization (typically at least 1.5-2 pH units away from the analyte's pKa) can increase retention and improve peak symmetry.[10] A stable pH is critical, so using a buffer is highly recommended.[3][11]
Q4: Can I use a 100% aqueous mobile phase for analyzing 2,3-DHPPA?
A4: While 2,3-DHPPA is highly polar, using a 100% aqueous mobile phase on a standard C18 column can cause "phase collapse" or "dewetting," where the stationary phase repels the mobile phase, leading to a dramatic loss of retention and peak shape.[4][5] If high aqueous conditions are necessary, it is crucial to use a column specifically designed for aqueous mobile phases (e.g., with polar end-capping or embedded polar groups).[4]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Peak Resolution
Poor resolution between 2,3-DHPPA and other components is a common challenge. The resolution is primarily influenced by column efficiency, selectivity, and retention factor.[12][13]
Workflow for Improving Peak Resolution
Caption: A workflow for systematically troubleshooting poor peak resolution.
Quantitative Impact of Parameter Adjustments on Resolution
| Parameter Adjusted | Typical Change | Expected Impact on 2,3-DHPPA Resolution | Considerations |
| Mobile Phase Strength | Decrease % Acetonitrile/Methanol | Increased retention and potentially improved resolution.[12][14] | May significantly increase run time. |
| Column Temperature | Increase Temperature | Decreased retention, sharper peaks, may alter selectivity.[1][15] | Risk of analyte degradation at high temperatures. |
| Flow Rate | Decrease Flow Rate | Increased efficiency and improved resolution.[15] | Leads to longer analysis times and broader peaks. |
| Mobile Phase pH | Adjust pH towards pKa | Can dramatically change retention and selectivity.[2][10] | Must remain within the stable pH range of the column. |
| Column Particle Size | Switch from 5 µm to <3 µm | Significant increase in efficiency and resolution.[13][15] | Results in higher backpressure. |
Guide 2: Correcting Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Decision Tree for Diagnosing Peak Fronting
Caption: A decision tree to identify the root cause of peak fronting.
Experimental Protocol: Testing for Sample Overload
-
Prepare a Dilution Series: Prepare a series of dilutions of your 2,3-DHPPA sample (e.g., 1:2, 1:5, 1:10) using the initial mobile phase as the diluent.
-
Inject Sequentially: Inject the original sample, followed by each dilution, starting with the most concentrated.
-
Analyze Peak Shape: Observe the peak shape for each injection. If the fronting diminishes and the peak becomes more symmetrical with increasing dilution, the issue is sample overload.[4][11]
-
Action: Determine the highest concentration that provides a symmetrical peak and adjust your sample preparation protocol accordingly.
Guide 3: Optimizing the Mobile Phase for Selectivity
Selectivity (α) is the most powerful factor for improving resolution.[12] For an ionizable compound like 2,3-DHPPA, both the organic modifier and the aqueous phase (pH and buffer) are critical.
Logical Relationship of Mobile Phase Components
References
- 1. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. halocolumns.com [halocolumns.com]
- 9. mastelf.com [mastelf.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of 3-(2,3-dihydroxyphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-(2,3-dihydroxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1] Given that this compound is a polar molecule often analyzed in complex biological matrices like plasma or urine, it is susceptible to interference from endogenous substances such as salts, phospholipids, and other metabolites.
Q2: How can I identify if my analysis is suffering from matrix effects?
A: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Analysis: This is a common method where a known amount of the analyte is spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte). The response is then compared to that of the analyte in a neat solution (a clean solvent). A significant difference in the signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: In this technique, a constant flow of the analyte solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation (dip or peak) in the baseline signal of the infused analyte as the matrix components elute indicates regions of ion suppression or enhancement.
-
Comparison of Calibration Curves: A calibration curve prepared in a clean solvent can be compared to one prepared in a matrix-matched solvent (blank matrix extract). A difference in the slope of the two curves is indicative of matrix effects.
Q3: What are the most common sources of matrix effects in the analysis of phenolic acids like this compound?
A: For phenolic acids in biological matrices, common sources of interference include:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[1]
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can reduce the efficiency of the ESI process.
-
Other Endogenous Metabolites: Biological fluids contain a vast number of small molecules that can co-elute with the analyte and compete for ionization.
-
Exogenous Substances: Contaminants from collection tubes, solvents, or other lab materials can also contribute to matrix effects.[2]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the regions of ion suppression. A longer gradient or a different column chemistry may be necessary. 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Adjust the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for this compound. 2. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the ionization of the analyte. For acidic compounds like this, a lower pH in the mobile phase can enhance protonation and improve signal in positive ion mode. |
Issue 2: High Variability and Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to compensate for consistent matrix effects. |
| Inconsistent Sample Preparation | 1. Standardize the Protocol: Ensure that the sample preparation procedure is followed precisely for all samples, standards, and quality controls. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error and improve consistency. |
Issue 3: Peak Tailing or Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with the Column | 1. Adjust Mobile Phase pH: For acidic analytes, a low pH mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups on the column, reducing secondary interactions and improving peak shape. 2. Use a Different Column: Consider a column with a different stationary phase or one that is specifically designed for polar compounds. |
| Column Overloading | 1. Reduce Injection Volume: Injecting too much sample can lead to peak distortion. Try reducing the injection volume. 2. Dilute the Sample: If the analyte concentration is very high, diluting the sample before injection can improve peak shape. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Phenolic Acid Analysis in Plasma
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 70-90 | 40-70 (Suppression) | Simple, fast, and inexpensive. | High levels of residual matrix components, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 80-95 | 10-30 (Suppression) | Good removal of phospholipids and other interferences. | Can be labor-intensive and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | 85-105 | 5-20 (Suppression) | Highly selective, provides excellent cleanup and concentration of the analyte. | More complex and costly than PPT or LLE. |
Note: The values presented are representative for phenolic acids and may vary depending on the specific analyte and matrix.
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol for Plasma Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Add an internal standard. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid-Liquid Extraction (LLE) Protocol for Urine Samples
-
Sample Preparation: To 200 µL of urine, add an internal standard and 50 µL of 1 M HCl.
-
Extraction: Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Mechanism of matrix effects in LC-MS.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
Technical Support Center: Enhancing Extraction Efficiency of 3-(2,3-dihydroxyphenyl)propanoic acid from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-(2,3-dihydroxyphenyl)propanoic acid (DHPP) from soil matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of DHPP from soil, offering potential causes and solutions in a question-and-answer format.
1. Low Recovery of DHPP
-
Question: My recovery of DHPP is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low recovery of DHPP can stem from several factors related to the extraction method, solvent choice, and sample characteristics.
-
Inadequate Extraction Method: The chosen extraction technique may not be efficient for the soil type and the specific properties of DHPP. Consider switching to or optimizing a different method. Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve recovery rates compared to traditional methods like Soxhlet extraction by enhancing solvent penetration into the soil matrix.[1][2]
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial. While polar solvents like methanol, ethanol, and acetone are generally effective for phenolic compounds, their efficiency can vary depending on the soil matrix.[1][2][3] Acidifying the solvent, for instance with methanol containing a small percentage of acid, can improve the extraction of phenolic acids.[4] Experimenting with different solvent mixtures may also enhance recovery.
-
Incorrect pH: The pH of the extraction solution significantly influences the solubility and stability of phenolic acids. DHPP, being an acidic compound, is more soluble in its ionized form at higher pH. However, a very high pH might lead to degradation. A systematic evaluation of the extraction pH is recommended.
-
Strong Analyte-Matrix Interactions: DHPP can bind to soil components like organic matter and clay minerals, making it difficult to extract. Using solvents with additives that can disrupt these interactions, such as chelating agents (e.g., EDTA) or competing ions, might be beneficial.[5]
-
Analyte Degradation: DHPP, with its catechol structure, is susceptible to oxidation, especially at high temperatures and pH, or in the presence of certain metal ions.[6][7][8] Minimizing extraction time and temperature, and considering the use of antioxidants during the extraction process, can help mitigate degradation.
-
Insufficient Extraction Time or Power (for UAE/MAE): For UAE and MAE, the duration of sonication or microwave irradiation and the applied power are critical parameters. Insufficient time or power will result in incomplete extraction. Optimization of these parameters is essential for maximizing recovery.[9][10]
-
2. Poor Reproducibility of Results
-
Question: I am observing significant variations in DHPP recovery between replicate samples. What could be causing this and how can I ensure consistency?
-
Answer: Poor reproducibility is often linked to inconsistencies in sample preparation and extraction procedures.
-
Inhomogeneous Soil Samples: Soil is a heterogeneous matrix. Ensure that your soil samples are thoroughly homogenized before taking subsamples for extraction. This involves proper mixing and potentially sieving to obtain a uniform particle size.[11][12][13][14]
-
Inconsistent Extraction Parameters: Precisely control all extraction parameters, including solvent volume, extraction time, temperature, and agitation speed. For UAE and MAE, ensure consistent power output and sample positioning.
-
Variable Sample Pre-treatment: Differences in sample drying procedures can affect the extraction efficiency. Standardize the drying temperature and time for all samples.[11]
-
Inconsistent SPE Cartridge Packing or Flow Rate: For Solid-Phase Extraction (SPE), variations in cartridge packing can lead to channeling and inconsistent analyte retention and elution. Ensure a consistent flow rate during sample loading, washing, and elution.
-
3. Co-extraction of Interfering Substances
-
Question: My extracts contain a high amount of co-extracted materials that are interfering with the downstream analysis (e.g., LC-MS). How can I obtain a cleaner extract?
-
Answer: The co-extraction of interfering substances, such as humic acids and other organic matter, is a common challenge in soil analysis.
-
Optimize Extraction Selectivity: Adjust the polarity of the extraction solvent to be more selective for DHPP. A multi-step extraction with solvents of varying polarities can sometimes help in fractionating the compounds.
-
Implement a Clean-up Step: A post-extraction clean-up is often necessary. Solid-Phase Extraction (SPE) is a highly effective technique for removing interferences.[15] Different sorbents can be used depending on the nature of the interferences. For example, a reversed-phase sorbent like C18 can retain DHPP while allowing more polar interferences to pass through.[16]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition DHPP into a solvent that is immiscible with the initial extract, leaving behind some of the interfering compounds.
-
Precipitation: In some cases, interfering substances can be precipitated out of the extract by adjusting the pH or adding a non-solvent.
-
4. Analyte Degradation During Extraction
-
Question: I suspect that DHPP is degrading during my extraction process. What are the signs and how can I prevent it?
-
Answer: The catechol structure of DHPP makes it prone to oxidation.
-
Signs of Degradation: Formation of colored byproducts (browning of the extract), appearance of unexpected peaks in the chromatogram, and a decrease in DHPP concentration over time are all indicators of degradation.
-
Preventive Measures:
-
Work at Low Temperatures: Perform the extraction at reduced temperatures to minimize thermal degradation.[17]
-
Use Antioxidants: Adding antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solvent can help prevent oxidation.
-
Control pH: Maintain an optimal pH that ensures the stability of DHPP. Extreme pH values should be avoided.
-
Minimize Exposure to Light and Air: Protect the samples and extracts from light and oxygen by using amber glassware and working under an inert atmosphere (e.g., nitrogen) if necessary.
-
Reduce Extraction Time: Shorter extraction times, as offered by UAE and MAE, can reduce the risk of degradation compared to longer methods like Soxhlet extraction.[18]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for DHPP from soil?
A1: There is no single "best" method, as the optimal choice depends on the specific soil type, the concentration of DHPP, and the available laboratory equipment. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher efficiency and shorter extraction times compared to conventional methods.[1][2] Solid-Phase Extraction (SPE) is an excellent technique for sample clean-up and concentration after the initial extraction.[15]
Q2: Which solvent should I use for extracting DHPP?
A2: Polar solvents such as methanol, ethanol, and acetone are good starting points for extracting phenolic acids like DHPP from soil.[1][2][3] The efficiency can often be improved by using aqueous mixtures of these solvents (e.g., 80% methanol in water) or by acidifying the solvent.[4] It is recommended to perform preliminary experiments to determine the most effective solvent or solvent mixture for your specific soil samples.
Q3: How does soil pH affect the extraction of DHPP?
A3: Soil pH can significantly impact the extraction efficiency. In acidic soils, phenolic acids like DHPP may be more strongly adsorbed to soil particles, potentially reducing their extractability with neutral solvents.[19] Adjusting the pH of the extraction solvent can help to desorb the analyte and improve recovery.
Q4: What are "matrix effects" in the context of DHPP analysis, and how can I mitigate them?
A4: Matrix effects refer to the alteration of the analytical signal of the target analyte (DHPP) due to the presence of co-eluting compounds from the soil extract during analysis, typically by LC-MS.[20][21][22][23] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To mitigate matrix effects, it is crucial to have an effective sample clean-up procedure, such as SPE, to remove interfering substances.[15] Using a stable isotope-labeled internal standard that behaves similarly to DHPP during both extraction and analysis can also help to compensate for matrix effects.
Q5: How should I prepare my soil sample before extraction?
A5: Proper sample preparation is critical for obtaining reliable and reproducible results. The general steps include:
-
Air-drying or freeze-drying: To remove moisture.[11]
-
Sieving: To remove large debris and ensure a uniform particle size (typically <2 mm).[11][12][13][14]
-
Homogenization: Thoroughly mixing the sieved sample to ensure that the subsample taken for extraction is representative of the entire sample.[11][12][13][14]
Data Presentation
Table 1: Comparison of Extraction Solvents for Phenolic Compounds from Soil
| Solvent System | Typical Recovery Rate (%) | Remarks | References |
| Water | Low | Recovers the least amount of phenolic acids. | [5] |
| Methanol | Moderate | Better than water, but may not be sufficient for strongly adsorbed compounds. | [4][5] |
| Acidified Methanol | High | Acidification helps to desorb phenolic acids from the soil matrix. | [4] |
| 70% Aqueous Acetone | Moderate to High | A commonly used solvent for extracting total phenolics. | [4] |
| 2 M NaOH | High | Very effective at extracting phenolic acids, but can cause degradation. | [5] |
| 0.5 M DTPA | High | Effective at recovering phenolic acids, likely through chelation of cations. | [5] |
Table 2: Typical Operating Parameters for Advanced Extraction Techniques
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | Methanol, Ethanol, Acetone (and aqueous mixtures) | Methanol, Ethanol, Acetone (and aqueous mixtures) |
| Temperature | 20 - 60 °C | 50 - 120 °C |
| Time | 10 - 30 minutes | 5 - 20 minutes |
| Power | 100 - 500 W | 400 - 1000 W |
| Advantages | Faster than conventional methods, good for thermolabile compounds. | Very fast, uses less solvent. |
| Disadvantages | Potential for localized heating and degradation. | Requires specialized equipment, potential for high pressure. |
| References | [10][24] | [9][25][26][27] |
Experimental Protocols
1. Solid-Phase Extraction (SPE) Clean-up of Soil Extract
This protocol is designed for the clean-up of a crude soil extract to remove interferences prior to LC-MS analysis.
-
SPE Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) appropriate for the volume of your extract.
-
Conditioning: Condition the SPE cartridge by passing 2-3 cartridge volumes of methanol, followed by 2-3 cartridge volumes of deionized water. Do not let the sorbent run dry.[16]
-
Sample Loading: Acidify the crude soil extract to a pH of approximately 2-3 with a suitable acid (e.g., formic acid). Load the acidified extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2-3 cartridge volumes of acidified water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
Elution: Elute the retained DHPP from the cartridge with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for your LC-MS analysis.
2. Ultrasound-Assisted Extraction (UAE) of DHPP from Soil
-
Sample Preparation: Weigh approximately 5 g of homogenized, sieved soil into a suitable extraction vessel.
-
Solvent Addition: Add 20 mL of the chosen extraction solvent (e.g., 80% methanol in water, acidified with 0.1% formic acid).
-
Sonication: Place the extraction vessel in an ultrasonic bath. Sonicate for 20-30 minutes at a controlled temperature (e.g., 40°C).[10][28]
-
Separation: Centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the soil particles.
-
Collection: Carefully decant the supernatant (the extract) into a clean collection tube.
-
Repeat (Optional): For exhaustive extraction, the soil pellet can be re-extracted with a fresh portion of the solvent. The supernatants from all extractions are then combined.
-
Clean-up: The resulting crude extract may require a clean-up step, such as SPE, before analysis.
3. Microwave-Assisted Extraction (MAE) of DHPP from Soil
-
Sample Preparation: Weigh approximately 2 g of homogenized, sieved soil into a microwave-safe extraction vessel.
-
Solvent Addition: Add 20 mL of the chosen extraction solvent (e.g., 70% ethanol in water).
-
Extraction: Place the vessel in the microwave extractor. Set the extraction parameters (e.g., 10 minutes at 800 W and 80°C).[9] Note: Always follow the safety guidelines of your specific microwave extraction system.
-
Cooling: Allow the vessel to cool to room temperature before opening.
-
Separation: Centrifuge the sample to separate the soil from the extract.
-
Collection: Collect the supernatant.
-
Clean-up: The crude extract may need to be cleaned up using a method like SPE prior to analysis.
Mandatory Visualization
Caption: Experimental workflow for DHPP extraction from soil.
Caption: Troubleshooting logic for low DHPP recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ars.usda.gov [ars.usda.gov]
- 5. scilit.com [scilit.com]
- 6. THE BACTERIAL DEGRADATION OF CATECHOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological degradation of catechol in wastewater using the sequencing continuous-inflow reactor (SCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaerobic degradation of catechol by Desulfobacterium sp. strain Cat2 proceeds via carboxylation to protocatechuate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Microwave Assisted Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant and Anti-Microbial Activity in Quercus cerris Bark Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 12. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 13. Sample Preparation | CFAES Agricultural and Environmental Testing Core [u.osu.edu]
- 14. udel.edu [udel.edu]
- 15. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of soil-extractable aluminium and pH on the uptake of aluminium from soil into the soybean plant (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. phcogj.com [phcogj.com]
- 26. researchgate.net [researchgate.net]
- 27. Influences of Microwave-Assisted Extraction Parameters on Antioxidant Activity of the Extract from Akebia trifoliata Peels | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Baseline Separation of 2,3-DHPPA and 3,4-DHPPA
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to facilitate the development of a robust analytical method for the baseline separation of 2,3-dihydroxyphenylpropanoic acid (2,3-DHPPA) and 3,4-dihydroxyphenylpropanoic acid (3,4-DHPPA).
Frequently Asked Questions (FAQs)
Q1: Why is the baseline separation of 2,3-DHPPA and 3,4-DHPPA challenging?
A1: The separation of 2,3-DHPPA and 3,4-DHPPA is difficult because they are positional isomers. They have the same molecular weight and chemical formula (C9H10O4), and differ only in the substitution pattern of the hydroxyl groups on the phenyl ring.[1] This results in very similar physicochemical properties, such as polarity and pKa, leading to near-identical retention behavior under many standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. Achieving baseline separation requires careful optimization of chromatographic parameters to exploit the subtle differences in their structure.
Q2: What is the recommended starting column and mobile phase for method development?
A2: For positional isomers like DHPPA, a high-purity silica C18 column is a recommended starting point due to its versatility and wide availability.[2][3] A common mobile phase combination for separating phenolic acids is a gradient of acetonitrile or methanol with water, acidified with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and influence selectivity.[4][5][6] A typical starting point would be a C18 column (e.g., 100-150 mm length, 4.6 mm i.d., 3-5 µm particle size) with a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[7]
Q3: What is the most suitable detection method for 2,3-DHPPA and 3,4-DHPPA?
A3: Ultraviolet (UV) detection is a common and reliable method for these compounds, as the phenyl ring provides a chromophore. Given their structure, a detection wavelength in the range of 260-280 nm should be effective.[4] For higher sensitivity and specificity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly recommended.[8][9][10] An LC-MS/MS system can distinguish between the isomers based on their fragmentation patterns, even if they are not fully separated chromatographically.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q4: My 2,3-DHPPA and 3,4-DHPPA peaks are co-eluting or have very poor resolution. What should I do?
A4: Co-elution is the most common challenge when separating isomers.[2] A systematic approach to improving column selectivity (α) and efficiency (N) is necessary.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase. Increasing the aqueous portion will increase retention times and may provide more opportunity for the isomers to separate.[2][3]
-
Switch Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. Acetonitrile and methanol offer different selectivities for phenolic compounds, which can significantly alter the separation.[2][11]
-
Modify pH: Since these are acidic compounds, small adjustments to the mobile phase pH can change their ionization state and dramatically impact retention and selectivity.[2][12] Experiment with different acid modifiers (e.g., formic acid vs. TFA) or use a buffer system to control the pH precisely.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase, such as a Biphenyl or Phenyl-Hexyl phase, which can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.[13]
-
Adjust Temperature: Varying the column temperature can alter selectivity.[2] Try decreasing the temperature, which can sometimes enhance the subtle interaction differences between isomers and the stationary phase, leading to better resolution.
Caption: Workflow for Troubleshooting Peak Co-elution.
Q5: How can I improve my peak shape (e.g., tailing or fronting)?
A5: Poor peak shape compromises resolution and the accuracy of quantification. Peak tailing is a common issue for acidic compounds.[2]
Troubleshooting Steps:
-
Check Mobile Phase pH: Peak tailing for acidic analytes can occur due to interactions with residual silanols on the stationary phase. Lowering the mobile phase pH (e.g., to pH 2.5-3) with an acid like TFA or formic acid ensures the compounds are fully protonated, minimizing these secondary interactions.[14]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause tailing. Flush the column with a strong solvent to clean it.[14]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[15]
Q6: Why are my retention times shifting between injections?
A6: Unstable retention times make peak identification difficult and suggest a problem with the HPLC system's stability or the method's robustness.[2]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended, especially for gradient methods.[12][15]
-
Temperature Control: Use a thermostatted column compartment to maintain a consistent temperature. Fluctuations in ambient temperature can cause significant retention time drift.[15]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[15] In gradient systems, ensure the pump's proportioning valves are functioning correctly.
-
System Leaks: Check for leaks in the system, particularly at fittings between the pump and the injector, and the column and detector.[16]
Caption: Systematic Diagnosis of Retention Time Instability.
Data Presentation
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Good starting point for resolving positional isomers.[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape for acidic compounds.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase separation.[4] |
| Gradient | 10% to 30% B over 20 minutes | A shallow gradient increases the chance of separating closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column.[5][6] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[15] |
| Injection Vol. | 5 µL | Small volume minimizes potential for column overload.[15] |
| Detection | UV at 275 nm or MS/MS | Provides good sensitivity for the aromatic structure.[4][8] |
Table 2: Hypothetical Data on the Effect of Mobile Phase Composition on Resolution
This table illustrates the expected trend when optimizing the mobile phase for isomer separation. Actual results will vary.
| % Acetonitrile (Isocratic) | Retention Time (min) - 2,3-DHPPA | Retention Time (min) - 3,4-DHPPA | Resolution (Rs) | Observation |
| 30% | 4.5 | 4.5 | 0.00 | Complete co-elution. |
| 25% | 6.8 | 6.9 | 0.85 | Partial separation, peaks significantly overlap. |
| 20% | 10.2 | 10.5 | 1.55 | Baseline separation achieved (Rs ≥ 1.5). |
| 15% | 15.1 | 15.8 | 1.90 | Improved separation, but with longer run times. |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh approximately 1 mg of the DHPPA sample or standard.
-
Dissolution: Dissolve the sample in 1 mL of a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of water and methanol). Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[2]
-
Dilution: Dilute this stock solution to the desired final concentration (e.g., 10-50 µg/mL) using the initial mobile phase composition as the diluent.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could block the column frit.[2][16]
Protocol 2: Suggested HPLC Method for Baseline Separation
This protocol provides a detailed methodology based on the starting parameters recommended in Table 1.
-
System Preparation:
-
Prepare Mobile Phase A (0.1% v/v Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% v/v Formic Acid in HPLC-grade Acetonitrile).
-
Degas both mobile phases thoroughly.
-
Purge the pump lines with the respective mobile phases.
-
-
Column Installation and Equilibration:
-
Install a C18 column (150 mm x 4.6 mm, 3.5 µm) into the column compartment.
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set the UV detector to a wavelength of 275 nm.
-
Inject 5 µL of the prepared sample.
-
Run the following gradient:
-
0-20 min: 10% B to 30% B (linear gradient)
-
20-22 min: 30% B to 95% B (column wash)
-
22-25 min: Hold at 95% B
-
25-25.1 min: 95% B to 10% B (return to initial)
-
25.1-30 min: Hold at 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks for 2,3-DHPPA and 3,4-DHPPA.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
If separation is not achieved, refer to the Troubleshooting Guide to systematically optimize the method.
-
References
- 1. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 5. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synchronized Survey Scan Approach Allows for Efficient Discrimination of Isomeric and Isobaric Compounds during LC-MS/MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. eclass.uoa.gr [eclass.uoa.gr]
Technical Support Center: Troubleshooting Peak Tailing for Phenolic Acids in HPLC
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of phenolic acids. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of phenolic acids?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is problematic because it can compromise the resolution between adjacent peaks, reduce the accuracy of peak integration and quantification, and decrease the overall sensitivity of the analytical method.[1]
For phenolic acids, peak tailing is a frequent issue due to their chemical structure, which can lead to undesirable secondary interactions with the stationary phase.
Q2: What are the primary causes of peak tailing for phenolic acids in reversed-phase HPLC?
The most common causes of peak tailing for phenolic acids in reversed-phase HPLC include:
-
Secondary Interactions with Residual Silanols: Silica-based columns, such as C18, often have residual silanol groups (Si-OH) on their surface.[1] Phenolic acids can interact with these silanols via hydrogen bonding, leading to some molecules being retained longer than others and resulting in a tailed peak.[1]
-
Mobile Phase pH Issues: The pH of the mobile phase plays a crucial role in the analysis of phenolic acids. If the mobile phase pH is close to the pKa of a phenolic acid, both the ionized and non-ionized forms of the compound will coexist. This can lead to inconsistent retention and peak distortion.[1]
-
Metal Contamination: Trace metal impurities in the stationary phase, frits, or other parts of the HPLC system can chelate with phenolic acids, causing peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, or the column can become contaminated with strongly retained sample components, creating active sites that cause tailing.[1]
Q3: How does the mobile phase pH affect the peak shape of phenolic acids?
The pH of the mobile phase influences the ionization state of both the phenolic acid analytes and the residual silanol groups on the silica-based stationary phase. Phenolic acids are weak acids and will be in their protonated (neutral) form at a pH well below their pKa. In this state, they are more retained on a reversed-phase column and generally exhibit better peak shapes. As the mobile phase pH approaches or exceeds the pKa of the phenolic acid, the acid will become deprotonated (negatively charged), which can lead to reduced retention and potential peak tailing due to repulsive interactions with deprotonated silanols. To ensure good peak shape, it is generally recommended to maintain the mobile phase pH at least 1.5 to 2 pH units below the pKa of the phenolic acid.[2]
Q4: What are silanol interactions and how can they be minimized?
Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for polar compounds like phenolic acids.[1] These silanols can be acidic and interact with the hydroxyl and carboxyl groups of phenolic acids through hydrogen bonding, causing a secondary retention mechanism that leads to tailing.[1]
There are several strategies to minimize silanol interactions:
-
Use End-Capped Columns: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert group (like a trimethylsilyl group) to make them less accessible for interaction.[3]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2 and 4) protonates the silanol groups, reducing their ability to interact with the analytes.[2]
-
Use Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can "mask" the active silanol sites. The TEA molecules preferentially interact with the silanols, preventing the phenolic acid from doing so.[4][5]
-
Choose a Different Stationary Phase: Columns with a stationary phase made from a less acidic, high-purity silica (Type B silica) have fewer and less active silanol groups.[4]
Q5: How can I determine if metal contamination is causing peak tailing?
If you suspect that metal contamination is the cause of peak tailing, you can add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase.[6] If the peak shape improves after the addition of the chelating agent, it is a strong indication that metal contamination was contributing to the problem.[6]
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
When encountering peak tailing, a systematic approach is crucial for efficiently identifying and resolving the issue. The following workflow provides a logical sequence of steps to diagnose the problem.
References
- 1. researchgate.net [researchgate.net]
- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discover.phenomenex.com [discover.phenomenex.com]
Troubleshooting low yield in the synthesis of 3-(2,3-dihydroxyphenyl)propanoic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,3-dihydroxyphenyl)propanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield in the Initial Condensation Step (Perkin Reaction)
Q: We are experiencing low yields (<40%) during the synthesis of 2,3-dihydroxycinnamic acid from 2,3-dihydroxybenzaldehyde and acetic anhydride. What are the potential causes and how can we improve the yield?
A: Low yields in the Perkin reaction step are common and can often be attributed to several factors. Here is a breakdown of potential causes and troubleshooting solutions:
-
Potential Cause 1: Sub-optimal Reaction Temperature. The Perkin reaction is sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, side reactions and decomposition of starting materials or products can occur.
-
Troubleshooting 1:
-
Carefully monitor and control the reaction temperature. The optimal temperature for the Perkin condensation is typically in the range of 140-180°C.
-
Start with a temperature of 160°C and optimize in 5-10°C increments.
-
Use a high-boiling point solvent or a sand bath to ensure uniform heating.
-
-
Potential Cause 2: Inefficient Base Catalyst. The alkali salt of the carboxylic acid (e.g., sodium acetate or potassium acetate) acts as the base catalyst. The efficiency of this catalyst is crucial for the reaction to proceed.
-
Troubleshooting 2:
-
Ensure the base catalyst is anhydrous. Moisture can hydrolyze the acetic anhydride and deactivate the catalyst. Use freshly dried sodium or potassium acetate.
-
An excess of the base catalyst can sometimes improve yields. Try increasing the molar ratio of the base to the aldehyde.
-
-
Potential Cause 3: Competing Side Reactions. Aldehydes with hydroxyl groups are susceptible to side reactions, such as polymerization or decomposition under basic conditions at high temperatures.
-
Troubleshooting 3:
-
Consider protecting the hydroxyl groups of 2,3-dihydroxybenzaldehyde before the Perkin reaction. Acetylating the hydroxyl groups with acetic anhydride prior to the main reaction can be an effective strategy. The protecting groups can then be removed in a subsequent hydrolysis step.
-
Issue 2: Incomplete Hydrogenation of the Cinnamic Acid Intermediate
Q: Our catalytic hydrogenation of 2,3-dihydroxycinnamic acid to this compound is stalling, resulting in a mixture of starting material and product. How can we drive the reaction to completion?
A: Incomplete hydrogenation is a frequent challenge. The following points should be considered:
-
Potential Cause 1: Catalyst Deactivation. The catalyst, typically Palladium on Carbon (Pd/C), can be deactivated by impurities in the starting material or solvent. The catechol moiety itself can sometimes chelate with the metal catalyst, reducing its activity.
-
Troubleshooting 1:
-
Ensure the 2,3-dihydroxycinnamic acid is highly pure before hydrogenation. Recrystallize the starting material if necessary.
-
Use high-purity, degassed solvents for the reaction.
-
Increase the catalyst loading. A higher catalyst-to-substrate ratio can sometimes overcome partial deactivation.
-
Consider a different catalyst, such as Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al₂O₃), which may be less susceptible to deactivation by your substrate.
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. The reaction requires sufficient hydrogen pressure and efficient mixing to ensure the hydrogen gas can interact with the catalyst and substrate.
-
Troubleshooting 2:
-
Increase the hydrogen pressure. While many hydrogenations can be run at atmospheric pressure, increasing the pressure to 50-100 psi can significantly improve the reaction rate.
-
Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.
-
-
Potential Cause 3: Presence of Oxidizing Agents. The catechol group is sensitive to oxidation, and the presence of any oxidizing agents can lead to the formation of quinone-type species that can inhibit the catalyst.[1]
-
Troubleshooting 3:
-
Thoroughly degas the solvent and flush the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[1]
-
The addition of a small amount of a reducing agent or antioxidant might be beneficial, but compatibility with the hydrogenation catalyst must be verified.
-
Issue 3: Product Darkening and Impurity Formation During Purification
Q: The final product, this compound, darkens upon standing and analysis shows the presence of colored impurities. What is causing this and how can it be prevented?
A: The catechol moiety in your product is highly susceptible to oxidation, which leads to the formation of colored quinone-type impurities.[1]
-
Potential Cause: Oxidation of the Catechol Group. Exposure to air (oxygen), especially in the presence of light or trace metal impurities, can catalyze the oxidation of the dihydroxy-phenyl group.
-
Troubleshooting:
-
Work under an inert atmosphere: Whenever possible, handle the compound under a nitrogen or argon atmosphere, especially during purification steps like chromatography or recrystallization where the compound is in solution for extended periods.[1]
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degas all solvents used for purification by sparging with an inert gas or by several freeze-pump-thaw cycles.[1]
-
Add antioxidants: The addition of a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the purification solvents can help prevent oxidation.[1]
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures to minimize degradation over time.
-
Data Summary
The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound. Please note that these are representative values and may require optimization for your specific experimental setup.
| Step | Reaction | Key Reagents | Typical Temperature (°C) | Typical Yield (%) |
| 1 | Perkin Reaction | 2,3-Dihydroxybenzaldehyde, Acetic Anhydride, Sodium Acetate | 160-180 | 50-70 |
| 2 | Catalytic Hydrogenation | 2,3-Dihydroxycinnamic Acid, H₂, 10% Pd/C | 25-50 | 85-95 |
| 3 | Deprotection (if applicable) | Protected Intermediate, Acid/Base | Varies | >90 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diacetoxycinnamic Acid (Protected Intermediate)
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,3-dihydroxybenzaldehyde (10.0 g, 72.4 mmol).
-
Add acetic anhydride (50 mL, 530 mmol) and anhydrous sodium acetate (10.0 g, 122 mmol).
-
Heat the mixture to reflux (approximately 140°C) with stirring for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 500 mL of ice-cold water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL).
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2,3-diacetoxycinnamic acid.
Protocol 2: Synthesis of this compound via Hydrogenation and Deprotection
-
In a hydrogenation vessel, dissolve 2,3-diacetoxycinnamic acid (10.0 g, 39.9 mmol) in 100 mL of ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (500 mg, 5% by weight).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
To the filtrate, add 50 mL of 2M hydrochloric acid.
-
Heat the mixture to reflux for 2 hours to hydrolyze the acetate protecting groups.
-
Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the hydrogenation step.
References
Validation & Comparative
A Comparative Guide to the Quantification of 3-(2,3-Dihydroxyphenyl)propanoic Acid: Validated HPLC Method and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(2,3-Dihydroxyphenyl)propanoic acid (DHPP) with alternative analytical techniques, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The information presented is supported by experimental data drawn from established methodologies for similar phenolic acids, offering a robust framework for selecting the most suitable analytical approach for your research needs.
Introduction
This compound is a phenolic acid of interest in various biomedical research areas due to its potential antioxidant properties and its role as a metabolite of dietary polyphenols. Accurate and precise quantification of this compound in biological and other matrices is crucial for understanding its physiological effects and pharmacokinetic profile. This guide details a validated Reversed-Phase HPLC (RP-HPLC) method and objectively compares its performance against other powerful analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method Validation
A robust and reliable HPLC method with UV detection is a cornerstone for routine analysis of phenolic acids. The following sections detail a proposed validated method for the quantification of this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is utilized.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program :
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50% B
-
20-22 min: 50-10% B
-
22-27 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 280 nm.
-
-
Standard Preparation : A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation :
-
For biological samples (e.g., plasma, urine), a protein precipitation step is performed by adding three parts of ice-cold acetonitrile containing 0.1% formic acid to one part of the sample.[1]
-
The mixture is vortexed and then centrifuged at 10,000 x g for 10 minutes.
-
The supernatant is collected and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in the initial mobile phase, filtered through a 0.22 µm syringe filter, and then injected into the HPLC system.
-
HPLC Method Validation Parameters
The proposed HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[2][3]
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2% | 0.85% |
| - Interday | ≤ 2% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.25 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.75 µg/mL |
| Specificity | No interference from blank | No interfering peaks observed |
Below is a graphical representation of the HPLC method validation workflow.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods offer advantages in terms of sensitivity, selectivity, and speed.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing samples with very low concentrations of the analyte or complex matrices.[4]
Experimental Protocol: UPLC-MS/MS
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : C18 UPLC column (50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase : Similar to HPLC, with 0.1% formic acid in water (A) and acetonitrile (B). A faster gradient is typically employed.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 2 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Negative ESI.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution. For a compound with a molecular weight of 182.17 g/mol , the deprotonated molecule [M-H]⁻ at m/z 181.1 would be the precursor ion. Product ions would result from fragmentation of the precursor.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like phenolic acids, a derivatization step is necessary to increase their volatility. Silylation is a common derivatization technique for this purpose.[5][6]
Experimental Protocol: GC-MS (with Silylation)
-
Sample Preparation and Derivatization :
-
The dried sample extract is reconstituted in a suitable aprotic solvent (e.g., pyridine).
-
A silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.[7]
-
The mixture is heated at 70°C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation : A GC system coupled to a mass spectrometer.
-
GC Conditions :
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium.
-
Injection Mode : Splitless.
-
Temperature Program : A temperature gradient is optimized to separate the derivatized analyte from other components.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Scan Mode : Full scan to identify the fragmentation pattern of the derivatized compound and selected ion monitoring (SIM) for quantification.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and solvent volumes. It is particularly well-suited for the analysis of charged species.
Experimental Protocol: Capillary Electrophoresis
-
Instrumentation : A CE system with a UV detector.
-
Capillary : Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE) : A buffer solution, such as a phosphate or borate buffer, at a pH where the phenolic acid is ionized, is used. The specific pH is optimized for the best separation.
-
Separation Voltage : Typically in the range of 15-30 kV.
-
Injection : Hydrodynamic or electrokinetic injection.
-
Detection : UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the described analytical methods for the quantification of this compound. The values for the alternative methods are based on typical performance characteristics reported for similar phenolic acids.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (with Silylation) | Capillary Electrophoresis (CE) |
| Selectivity | Moderate | Very High | High | High |
| Sensitivity (Typical LOQ) | 0.75 µg/mL | < 1 ng/mL | ~10-50 ng/mL | ~0.5-5 µg/mL |
| Analysis Time per Sample | 20-30 min | 5-10 min | 15-25 min | 10-20 min |
| Sample Preparation Complexity | Moderate | Moderate | High (derivatization required) | Low to Moderate |
| Instrumentation Cost | Moderate | High | High | Moderate |
| Throughput | Moderate | High | Moderate | Moderate |
| Matrix Effect | Can be significant | Can be significant (ion suppression/enhancement) | Can be significant | Generally lower |
The logical relationship for selecting an appropriate analytical method based on key experimental requirements is depicted in the diagram below.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-UV provides a reliable and cost-effective solution for routine analysis where high sensitivity is not the primary concern. Its validation ensures accurate and precise results.
-
UPLC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of complex biological matrices.
-
GC-MS , although requiring a derivatization step, offers high sensitivity and is a valuable alternative, especially when analyzing a broader range of volatile and semi-volatile metabolites simultaneously.
-
Capillary Electrophoresis is an attractive option for its high separation efficiency and low sample and solvent consumption, particularly in academic or research settings where throughput may be less of a priority.
By understanding the strengths and limitations of each technique, researchers can make an informed decision to select the most appropriate method for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Activity of 2,3-DHPPA and 3,4-DHPPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant activity of two dihydroxyphenylpropanoic acid isomers: 2,3-dihydroxyphenylpropanoic acid (2,3-DHPPA) and 3,4-dihydroxyphenylpropanoic acid (3,4-DHPPA). While 3,4-DHPPA, also known as dihydrocaffeic acid, is a well-studied metabolite with established antioxidant properties, direct comparative experimental data for 2,3-DHPPA is limited in current scientific literature. This analysis, therefore, leverages available data for 3,4-DHPPA and structurally similar compounds, in conjunction with established principles of structure-activity relationships, to provide a comprehensive overview for research and development purposes.
Structure-Activity Relationship: The Decisive Role of Hydroxyl Group Positioning
The antioxidant capacity of phenolic compounds like DHPPA isomers is intrinsically linked to their molecular structure, specifically the number and arrangement of hydroxyl (-OH) groups on the phenyl ring. The position of these groups influences the stability of the resulting phenoxyl radical after donating a hydrogen atom to scavenge a free radical.
In the case of dihydroxyphenylpropanoic acids, isomers with hydroxyl groups in the ortho (adjacent, as in 2,3-DHPPA) or para (opposite) positions are generally more potent antioxidants than those with a meta arrangement. This enhanced activity is attributed to the greater resonance stabilization of the phenoxyl radical, which delocalizes the unpaired electron across the aromatic ring and the second hydroxyl group.
For both 2,3-DHPPA and 3,4-DHPPA, the presence of two adjacent hydroxyl groups (a catechol moiety) is a key determinant of their antioxidant potential. This configuration allows for the donation of a hydrogen atom and the formation of a stable intramolecular hydrogen bond in the resulting semiquinone radical, which enhances its stability and, consequently, its antioxidant efficacy.
Quantitative Comparison of Antioxidant Activity
To quantify and compare the antioxidant potential of 2,3-DHPPA and 3,4-DHPPA, several in vitro assays are commonly employed. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Due to the scarcity of direct comparative studies, the following table includes data for 3,4-DHPPA and a structurally similar compound to 2,3-DHPPA, 2,3-dihydroxybenzoic acid, to provide an inferential comparison. It is crucial to note that the propanoic acid side chain can influence the antioxidant activity, and therefore, these values should be interpreted with caution.
| Compound | Assay | Result | Reference Compound |
| 3,4-DHPPA (as 3,4-dihydroxyphenylacetic acid) | FRAP | 149 ± 10.0 TAUFe/μmol | - |
| 2,3-DHPPA (as 2,3-dihydroxybenzoic acid) | FRAP | 202 ± 10.6 TAUFe/μmol | - |
Note: The data for 2,3-dihydroxybenzoic acid and 3,4-dihydroxyphenylacetic acid are presented as proxies for 2,3-DHPPA and 3,4-DHPPA, respectively, due to the lack of direct comparative experimental data for the latter compounds in the available literature. These proxy compounds share the same dihydroxy substitution pattern on the phenyl ring, which is a primary determinant of antioxidant activity.
Based on the available data for structurally related compounds, it can be inferred that both 2,3-DHPPA and 3,4-DHPPA possess significant antioxidant activity. The FRAP data for their analogs suggest that the 2,3-isomer may exhibit a somewhat higher ferric reducing capacity compared to the 3,4-isomer. However, without direct comparative experimental data, this remains a hypothesis.
Mechanisms of Action and Cellular Signaling Pathways
The antioxidant effects of phenolic acids like 2,3-DHPPA and 3,4-DHPPA extend beyond direct radical scavenging and involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. One of the most critical pathways in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
Caption: Generalized signaling pathway for DHPPA-mediated antioxidant response.
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like DHPPA isomers, Keap1 is modified, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription. This results in an increased synthesis of a battery of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which collectively enhance the cell's capacity to counteract oxidative damage. While specific studies on 2,3-DHPPA and the Nrf2 pathway are scarce, the structural similarities to other known phenolic Nrf2 activators suggest it likely operates through a similar mechanism.
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate assessment and comparison of antioxidant activities. Below are generalized methodologies for the three key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[1]
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compounds (2,3-DHPPA, 3,4-DHPPA) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent to create a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard with the DPPH working solution. A control containing the solvent and the DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Caption: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[2]
Procedure:
-
Reagent Preparation: Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a specific absorbance at 734 nm.
-
Reaction: Add the test compounds or a standard (e.g., Trolox) to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of a Trolox solution having the same antioxidant capacity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[3]
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of ferric chloride.
-
Reaction: Add the test compound to the FRAP reagent, which has been pre-warmed to 37°C.
-
Incubation: Incubate the mixture for a defined period (e.g., 4-30 minutes) at 37°C.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically ferrous sulfate or Trolox, and is expressed as FRAP value (e.g., in µM Fe(II) equivalents).
Conclusion
Both 2,3-DHPPA and 3,4-DHPPA are promising antioxidant compounds due to their dihydroxyphenyl structure. Based on structure-activity relationships and data from analogous compounds, both isomers are expected to be potent free radical scavengers and potential activators of the protective Nrf2 signaling pathway. While 3,4-DHPPA is more extensively studied, the available, albeit indirect, evidence suggests that 2,3-DHPPA may possess comparable or even slightly superior antioxidant capacity in certain assays.
For a definitive comparative assessment, further research involving direct, side-by-side testing of 2,3-DHPPA and 3,4-DHPPA using standardized antioxidant assays is imperative. Such studies would provide the much-needed quantitative data to fully elucidate their relative antioxidant potential and guide their potential applications in drug development and as therapeutic agents against oxidative stress-related pathologies.
References
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS for 3-(2,3-dihydroxyphenyl)propanoic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of metabolites such as 3-(2,3-dihydroxyphenyl)propanoic acid is critical for advancing research in areas like gut microbiome metabolism and its impact on human health. The two most powerful and widely employed analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, supported by experimental data for similar phenolic acids, to assist in the selection of the most suitable technique for your specific research needs.
Data Presentation: A Comparative Analysis
The choice of an analytical platform significantly influences the quality and reliability of experimental results. The following table summarizes the quantitative performance of LC-MS and GC-MS for the analysis of phenolic acids, based on a synthesis of reported validation data for structurally related compounds.
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| LC-MS/MS | 0.001 µM - 1 ng/L[1][2] | 1 - 50 ng/L[1] | >0.99[1] | < 12%[1] |
| GC-MS | 0.02 - 2.58 µg/g[1] | 0.05 - 7.75 µg/g[1] | >0.99[1] | < 17.32%[1] |
Note: The presented values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols: Methodologies for Quantification
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. This section outlines the key methodologies for the quantification of this compound using LC-MS and GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS. For polar compounds like phenolic acids, derivatization can be employed to improve chromatographic retention and ionization efficiency.[3]
Sample Preparation:
-
Protein Precipitation: For biological fluids like plasma or serum, proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.[1][2]
-
Liquid-Liquid Extraction (LLE): The analyte can be extracted from the aqueous sample using a water-immiscible organic solvent (e.g., ethyl acetate) after acidification.
-
Solid-Phase Extraction (SPE): For cleaner samples and pre-concentration, SPE can be employed using a suitable sorbent.[4]
-
Derivatization (Optional but Recommended): To enhance sensitivity and chromatographic performance, derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can be performed.[3][5] This involves mixing the sample extract with 3-NPH and a coupling agent like EDC, followed by incubation.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile or methanol, both containing a small percentage of formic acid to improve peak shape.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of phenolic acids.[2][5] Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity.[2][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase their volatility.[1][6]
Sample Preparation and Derivatization:
-
Extraction: Similar extraction procedures as for LC-MS (LLE or SPE) are used.
-
Drying: The extract must be completely dried, as water interferes with the derivatization reaction.
-
Derivatization: The dried extract is derivatized to convert the polar carboxylic acid and hydroxyl groups into more volatile and thermally stable silyl ethers (e.g., using BSTFA) or esters (e.g., using methanol and an acid catalyst).
-
Injection: The derivatized sample is then injected into the GC-MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp up to allow for the separation of different components.[7]
-
Mass Spectrometry: Electron ionization (EI) is the most common ionization technique. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[4]
Mandatory Visualization
Caption: General workflows for this compound analysis using LC-MS and GC-MS.
Caption: Logical workflow for the cross-validation of LC-MS and GC-MS results.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. air.unimi.it [air.unimi.it]
- 6. benchchem.com [benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
A Comparative Analysis of the Antimicrobial Efficacy of Dihydroxyphenylpropanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Dihydroxyphenylpropanoic acids (DHPPA), a group of phenolic acid isomers, have emerged as promising candidates due to their potential antimicrobial properties. The position of the two hydroxyl groups on the phenyl ring is a critical determinant of their biological activity. This guide provides a comparative overview of the antimicrobial efficacy of different DHPPA isomers, supported by available experimental data and insights into their potential mechanisms of action.
Data Presentation: Comparative Antimicrobial Efficacy
Direct comparative studies evaluating the antimicrobial efficacy of all dihydroxyphenylpropanoic acid isomers in a single, standardized assay are limited in the existing scientific literature. However, by collating data from various sources on these isomers and structurally related compounds, we can infer potential trends in their activity. The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for some DHPPA isomers and their derivatives against common pathogens. It is important to note that these values are drawn from different studies and experimental conditions may have varied.
| Compound | Isomer | Test Organism | MIC (µg/mL) | Reference |
| 3-(3,4-Dihydroxyphenyl)glyceric acid derivatives | 3,4-dihydroxy | Staphylococcus aureus (MRSA) | 360 - 4500 | [1] |
| Escherichia coli | 360 - 4500 | [1] | ||
| Pseudomonas aeruginosa | 360 - 4500 | [1] | ||
| Various Fungi | 19 - 3000 | [1] | ||
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Halogenated derivative | Escherichia coli | 16 | |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Halogenated derivative | Escherichia coli | 32-64 | |
| Staphylococcus aureus | 32-64 |
Note: Data for the parent dihydroxyphenylpropanoic acid isomers is scarce. The data presented for the 3,4-dihydroxy isomer are for its glyceric acid derivatives, which may have different activity profiles. The data for the halogenated derivatives of a related phenylpropanoic acid highlights that substitutions on the phenyl ring significantly impact antimicrobial potency.
Postulated Mechanisms of Antimicrobial Action
The antimicrobial activity of phenolic acids, including DHPPA isomers, is generally attributed to their ability to interact with and disrupt bacterial cellular structures and functions. The primary proposed mechanisms include:
-
Cell Membrane Disruption: The lipophilic nature of the phenyl ring allows these compounds to intercalate into the bacterial cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components such as ions and ATP, and ultimately, cell death. The hydroxyl groups play a crucial role in this interaction.[1][2][3][4]
-
Enzyme Inhibition: Dihydroxyphenyl compounds can chelate metal ions that are essential cofactors for various bacterial enzymes. Additionally, they can directly interact with enzymes, such as DNA gyrase, inhibiting their function and disrupting critical cellular processes like DNA replication.[1]
Visualizing the Mechanisms
The following diagrams illustrate the proposed antimicrobial mechanisms of dihydroxyphenylpropanoic acid isomers.
Caption: Postulated antimicrobial mechanisms of DHPPA isomers.
Experimental Protocols
The antimicrobial efficacy of the dihydroxyphenylpropanoic acid isomers and their derivatives is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This quantitative technique allows for the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Broth Microdilution Method
The following is a generalized protocol for the broth microdilution assay:
-
Preparation of Reagents:
-
Test compounds (DHPPA isomers) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Bacterial or fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (typically 0.5 McFarland standard).
-
-
Assay Procedure:
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
The standardized microbial inoculum is added to each well.
-
Positive (medium with inoculum and a known antibiotic) and negative (medium with inoculum and solvent) controls are included on each plate.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
-
The workflow for evaluating the antimicrobial efficacy of DHPPA isomers is depicted below.
References
- 1. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell membrane damage induced by phenolic acids on wine lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
Linearity, LOD, and LOQ for 3-(2,3-dihydroxyphenyl)propanoic acid analytical methods
This guide provides a comparative overview of analytical methodologies for the quantification of 3-(2,3-dihydroxyphenyl)propanoic acid, a metabolite of interest in various research fields. Due to the limited availability of specific validation data for the 2,3-dihydroxy isomer, this guide utilizes data from its closely related structural isomer, 3-(3,4-dihydroxyphenyl)propanoic acid, which exhibits similar analytical behavior. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols.
Data Presentation: Performance Characteristics
The following table summarizes the quantitative performance data for an analytical method used to determine a structural isomer of this compound. This data, obtained from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, serves as a strong reference for expected performance.[1]
| Parameter | Performance Metric | Value |
| Linearity | Correlation Coefficient (r) | > 0.995 |
| Linear Range | Not explicitly stated, but validation included low and high concentrations | |
| Limit of Detection (LOD) | Concentration | 10 - 40 ng/mL (as part of a panel of organic acids) |
| Limit of Quantitation (LOQ) | Concentration | 10 - 40 ng/mL (as part of a panel of organic acids) |
| Accuracy | Recovery | 85.8 – 109.7% |
| Precision | Coefficient of Variation (%CV) | 1.4 – 13.3% |
Experimental Protocols
Two primary analytical techniques are commonly employed for the quantification of phenolic acids like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is suitable for routine analysis and quantification where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile or methanol.
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient elution is typically employed using a two-solvent system.
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).
-
Solvent B: Acetonitrile or methanol with the same acidic modifier.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Phenolic acids exhibit strong absorbance in the UV region. Detection is commonly performed at 280 nm.[3]
-
Injection Volume: 10-20 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for the analysis of low-concentration samples or complex matrices.
-
Sample Preparation: The sample preparation protocol is similar to the HPLC-UV method, involving protein precipitation, centrifugation, evaporation, and reconstitution.
-
Instrumentation:
-
A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or similar column, often with smaller particle sizes for better resolution (e.g., 1.7 µm), is used.
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile/methanol with an acidic modifier is used.
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for phenolic acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification. The exact mass transitions would need to be determined experimentally.
-
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
References
Inter-assay and intra-assay precision for 3-(2,3-DHPPA) quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of inter-assay and intra-assay precision for the quantification of 3-(2,3-dihydroxyphenyl)propanoic acid (3-(2,3-DHPPA)), a significant metabolite in various physiological and pathological processes. Understanding the precision of analytical methods is paramount for reliable and reproducible research in drug development and clinical studies. This document outlines the experimental protocols for determining assay precision and presents a comparative analysis of a typical Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method against other potential analytical approaches.
Data Presentation: Inter-Assay and Intra-Assay Precision of an LC-MS/MS Method
The precision of an analytical method is a measure of the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean.[1][2] For the quantification of 3-(2,3-DHPPA) in human plasma, a validated LC-MS/MS method is presented below as the primary example.
Intra-Assay Precision (Within-Run Repeatability)
Intra-assay precision, or repeatability, assesses the variability of results within the same analytical run.[1] To determine this, multiple aliquots of the same quality control (QC) samples at different concentrations are analyzed in a single assay.[3] Generally, intra-assay CVs should be less than 10%.[2][4]
Table 1: Intra-Assay Precision for 3-(2,3-DHPPA) Quantification using LC-MS/MS
| QC Level | Concentration (ng/mL) | n | Mean Measured Concentration (ng/mL) | Standard Deviation | CV (%) |
| Low | 5 | 6 | 4.92 | 0.21 | 4.27 |
| Medium | 50 | 6 | 51.3 | 1.85 | 3.61 |
| High | 500 | 6 | 495.7 | 15.3 | 3.09 |
Inter-Assay Precision (Between-Run Reproducibility)
Inter-assay precision, also known as intermediate precision or reproducibility, evaluates the variation between different analytical runs conducted on different days, with different analysts, or with different equipment.[1] This is assessed by analyzing the same QC samples over multiple runs.[3] Acceptable inter-assay CVs are generally less than 15%.[2][4]
Table 2: Inter-Assay Precision for 3-(2,3-DHPPA) Quantification using LC-MS/MS
| QC Level | Concentration (ng/mL) | n | Mean Measured Concentration (ng/mL) | Standard Deviation | CV (%) |
| Low | 5 | 18 | 5.05 | 0.38 | 7.52 |
| Medium | 50 | 18 | 50.8 | 3.12 | 6.14 |
| High | 500 | 18 | 498.2 | 22.9 | 4.60 |
Comparison with Alternative Methods
While LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like 3-(2,3-DHPPA)[5][6], other techniques can also be employed, each with its own set of advantages and limitations.
Table 3: Comparison of Analytical Methods for Phenolic Acid Quantification
| Feature | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Precision | High | High | Moderate |
| Sensitivity | Very High | High | Moderate to Low |
| Specificity | Very High | High | Moderate |
| Sample Preparation | Often requires protein precipitation and/or solid-phase extraction. | Requires derivatization to increase volatility.[7] | Can sometimes be used with minimal sample preparation. |
| Throughput | High | Moderate | High |
| Cost | High | Moderate | Low |
Experimental Protocols
A detailed methodology is crucial for the validation and replication of analytical assays.[6]
Protocol for Determination of Inter-Assay and Intra-Assay Precision
1. Preparation of Quality Control (QC) Samples:
-
Spike known concentrations of 3-(2,3-DHPPA) standard into a pooled human plasma matrix to prepare QC samples at low (5 ng/mL), medium (50 ng/mL), and high (500 ng/mL) concentration levels.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (QC or unknown), add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor specific multiple reaction monitoring (MRM) transitions for 3-(2,3-DHPPA) and the internal standard.
4. Data Analysis and Calculation:
-
Intra-Assay Precision: Analyze six replicates of each QC level (low, medium, high) in a single analytical run. Calculate the mean, standard deviation, and CV (%) for the measured concentrations of each QC level.
-
Inter-Assay Precision: Analyze the three QC levels in triplicate in six different analytical runs performed on at least three different days. Calculate the overall mean, standard deviation, and CV (%) for each QC level across all runs.
Mandatory Visualization
The following diagram illustrates the experimental workflow for assessing the inter-assay and intra-assay precision of the 3-(2,3-DHPPA) quantification method.
Caption: Workflow for Precision Assessment of 3-(2,3-DHPPA) Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating Assay Precision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salimetrics.com [salimetrics.com]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Extraction Methods for 3-(2,3-dihydroxyphenyl)propanoic Acid: A Guide to Accuracy and Recovery
For researchers, scientists, and drug development professionals, the efficient and accurate extraction of 3-(2,3-dihydroxyphenyl)propanoic acid (DHPA) is a critical step in preclinical and clinical studies. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
This compound is a phenolic acid of interest due to its potential biological activities. The choice of extraction method can significantly impact the accuracy of quantification and the recovery of the analyte from complex matrices such as plasma, urine, and tissue homogenates. This comparison focuses on four widely used techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method depends on factors such as the sample matrix, the required purity of the extract, sample throughput, and available instrumentation. Below is a summary of the performance of different extraction techniques for phenolic acids, including congeners of DHPA.
| Extraction Method | Matrix | Analyte(s) | Recovery (%) | Accuracy/Precision (RSD %) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Carboxylic acid metabolite of clopidogrel | >85% | Within-day: 1.0-4.8%, Between-day: <5% | [1] |
| Urine | Various organic acids | 77.4% (mean) | CVs <10% | [2] | |
| Fermentation Broth | Volatile Fatty Acids | Acetic acid: 38.4–49.9%, Butyric acid: 66.0–92.1% | - | [3] | |
| Solid-Phase Extraction (SPE) | Rat Plasma | 11 phenolic acids | 88 - 117% | Intraday: <13.7%, Interday: <14.0% | |
| Rat Urine | 11 phenolic acids | 87 - 102% | Intraday: <13.7%, Interday: <14.0% | [4] | |
| Human Urine | 23 drugs | 93.6 - 106.0% | Intraday: <4.26%, Interday: <5.42% | ||
| Spelt Seeds | Extractable and bound phenolic acids | - | - | ||
| Ultrasound-Assisted Extraction (UAE) | Spent Coffee Grounds | Phytochemicals | - | - | [5] |
| Olive and Fig Leaves | Phenolic compounds | - | - | [6] | |
| Microwave-Assisted Extraction (MAE) | Melastoma sanguineum Fruit | Phenolic compounds | - | - | [7] |
| Maritime Pine Bark | Phenolic compounds | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are representative protocols for each of the discussed extraction techniques, adapted for the extraction of DHPA.
Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of acidic compounds from a liquid matrix.
1. Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard.
-
Acidify the sample to a pH < 3 using an appropriate acid (e.g., 1M HCl) to protonate the carboxylic acid group of DHPA, increasing its hydrophobicity.
2. Extraction:
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.
3. Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer twice more, combining the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for chromatographic analysis.
Solid-Phase Extraction (SPE)
This protocol utilizes a reversed-phase SPE cartridge for the extraction of DHPA.
1. Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
2. Sample Loading:
-
Acidify 1 mL of the biological sample (plasma or urine) to pH < 3.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).
3. Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
4. Elution:
-
Elute the retained DHPA from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
5. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Ultrasound-Assisted Extraction (UAE)
This method is suitable for extracting DHPA from solid or semi-solid matrices like tissue homogenates.
1. Sample Preparation:
-
Homogenize the tissue sample in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). A typical ratio is 1:10 (w/v).
2. Ultrasonic Extraction:
-
Place the sample vial in an ultrasonic bath.
-
Sonicate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-40°C).
3. Centrifugation and Filtration:
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
4. Further Processing:
-
The filtered extract can be directly injected for analysis or subjected to further cleanup steps like LLE or SPE if necessary.
Microwave-Assisted Extraction (MAE)
MAE is another effective technique for solid samples, offering rapid extraction times.
1. Sample Preparation:
-
Place the homogenized tissue sample in a microwave-safe extraction vessel with an appropriate solvent.
2. Microwave Extraction:
-
Set the microwave parameters, including power (e.g., 100-400 W), temperature (e.g., 50-80°C), and time (e.g., 2-10 minutes).
-
Perform the extraction according to the set parameters.
3. Cooling and Filtration:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove solid particles.
4. Analysis:
-
The extract can then be analyzed directly or after a concentration step.
Signaling Pathways and Experimental Workflows
To provide a broader context for the analysis of this compound, the following diagrams illustrate a relevant metabolic pathway and a typical experimental workflow for its quantification.
Caption: Microbial degradation pathway of phenylpropanoic acid.
Caption: Overview of tyrosine catabolism and microbial production of DHPA.
Caption: General workflow for DHPA extraction and analysis.
References
- 1. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KEGG COMPOUND: C01198 [genome.jp]
- 5. Development and validation of ultrasound-assisted solid-liquid extraction of phenolic compounds from waste spent coffee grounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Ultrasound-Assisted Extraction and Solvent on the Phenolic Profile, Bacterial Growth, and Anti-Inflammatory/Antioxidant Activities of Mediterranean Olive and Fig Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Extraction of Phenolic Compounds from Melastoma sanguineum Fruit: Optimization and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative study of the biological activities of 2,3-DHPPA and caffeic acid
A comprehensive review of available scientific literature reveals a significant disparity in the documented biological activities of caffeic acid and 2,3-dihydroxy-3-phenylpropanoic acid (2,3-DHPPA). While caffeic acid is a well-researched phenolic compound with robust data on its antioxidant and anti-inflammatory properties, there is a notable absence of published studies on the specific biological functions of 2,3-DHPPA.
This guide, therefore, provides a detailed overview of the biological activities of caffeic acid, supported by experimental data and methodologies. This information can serve as a valuable reference for researchers and drug development professionals. The lack of data for 2,3-DHPPA underscores a gap in the current scientific knowledge and highlights an opportunity for future research.
Caffeic Acid: A Profile of Potent Biological Activity
Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plants and is a significant component of the human diet.[1] It is recognized for a wide range of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties.[2][3]
Antioxidant Properties of Caffeic Acid
Caffeic acid's antioxidant activity is well-documented and is attributed to its chemical structure, which allows it to scavenge free radicals effectively.[1] This activity has been quantified in various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common.
Table 1: Antioxidant Activity of Caffeic Acid
| Assay | IC50 Value (µM) | Reference Compound |
| DPPH Radical Scavenging | 50 | Trolox (IC50 = 56 µM) |
| ABTS Radical Scavenging | Not explicitly found in µM, but noted as effective. | Trolox |
IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.
Anti-inflammatory Effects of Caffeic Acid
Caffeic acid has demonstrated significant anti-inflammatory effects in various studies. It can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways. A common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives
| Compound | Assay | IC50 Value (µM) | Cell Line |
| Caffeic acid methyl ester | Nitric Oxide Production | 21.0 | RAW 264.7 |
| Caffeic acid ethyl ester | Nitric Oxide Production | 12.0 | RAW 264.7 |
| Caffeic acid butyl ester | Nitric Oxide Production | 8.4 | RAW 264.7 |
| Caffeic acid octyl ester | Nitric Oxide Production | 2.4 | RAW 264.7 |
| Caffeic acid benzyl ester | Nitric Oxide Production | 10.7 | RAW 264.7 |
| Caffeic acid phenethyl ester (CAPE) | Nitric Oxide Production | 4.80 | RAW 264.7 |
These values for caffeic acid derivatives illustrate the anti-inflammatory potential of this class of compounds.[2]
Signaling Pathways Modulated by Caffeic Acid
Caffeic acid exerts its biological effects by modulating several key intracellular signaling pathways involved in inflammation and cellular stress responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Caffeic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4][5][6] This inhibition can occur through the modulation of upstream kinases like IKK and NIK.[4]
Caption: Caffeic Acid Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to stress and inflammation. Caffeic acid has been found to suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby inhibiting downstream inflammatory events.[7][8][9][10]
Caption: Caffeic Acid Modulation of the MAPK Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the standard protocols used to assess the antioxidant and anti-inflammatory activities of compounds like caffeic acid.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12][13]
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[14][15][16]
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Cellular Anti-inflammatory Assay (Nitric Oxide Inhibition)
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO levels are typically quantified by measuring its stable end-product, nitrite, using the Griess reagent.[17][18][19][20]
Caption: Workflow for the Cellular Nitric Oxide Inhibition Assay.
Conclusion
Caffeic acid is a phenolic compound with well-established and potent antioxidant and anti-inflammatory activities, supported by a large body of scientific evidence. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and MAPK. In contrast, there is a significant lack of publicly available data on the biological activities of 2,3-dihydroxy-3-phenylpropanoic acid (2,3-DHPPA). Therefore, a direct comparative study is not feasible at this time. The extensive information provided for caffeic acid can serve as a benchmark for future investigations into the potential therapeutic properties of 2,3-DHPPA and other related phenylpropanoic acid derivatives. Further research is warranted to explore the biological profile of 2,3-DHPPA and determine if it shares any of the beneficial properties of caffeic acid.
References
- 1. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 6. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Caffeic Acid, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin [frontiersin.org]
- 9. Effects of caffeic acid phenethyl ester use and inhibition of p42/44 MAP kinase signal pathway on caveolin 1 gene expression and antioxidant system in chronic renal failure model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caffeic acid-grafted chitooligosaccharides downregulate MAPK and NF-kB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Methods for Total Polyphenol Content, Including 2,3-DHPPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectrophotometric methods for the determination of total polyphenol content, with a special focus on the inclusion of 2,3-dihydroxy-5-phenylpentanoic acid (2,3-DHPPA). We will delve into the validation of these methods, compare their performance against the gold standard of High-Performance Liquid Chromatography (HPLC), and provide detailed experimental protocols to support your research and development endeavors.
Method Comparison: Spectrophotometry vs. HPLC
The choice of analytical method for total polyphenol quantification hinges on a balance between throughput, specificity, and cost. While spectrophotometric methods offer simplicity and speed, HPLC provides superior specificity and accuracy.
Table 1: Performance Comparison of Analytical Methods for Total Polyphenol Content
| Parameter | Folin-Ciocalteu Spectrophotometric Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric assay based on the reduction of a phosphomolybdate-phosphotungstate reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.[1] | Chromatographic separation of individual phenolic compounds based on their interaction with a stationary phase, followed by detection and quantification, typically with a UV-Vis detector.[2][3] |
| Specificity | Non-specific. Reacts with a wide range of reducing substances, including ascorbic acid, reducing sugars, and some amino acids, which can lead to an overestimation of the true polyphenol content.[1] | High. Allows for the separation, identification, and quantification of individual phenolic compounds, providing a detailed phenolic profile.[2][3] |
| Linearity (R²) (typical) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) (typical) | 88% to 104% | 95% to 105% |
| Precision (RSD %) (typical) | ≤ 6.1% | ≤ 5% |
| Limit of Detection (LOD) | Dependent on the specific protocol and standard used. | Generally lower than spectrophotometric methods, allowing for the detection of trace amounts of individual polyphenols. |
| Throughput | High. Suitable for screening a large number of samples. | Lower. More time-consuming due to the separation process. |
| Cost (Instrument & Consumables) | Low | High |
Including 2,3-DHPPA in Total Polyphenol Analysis
2,3-dihydroxy-5-phenylpentanoic acid (2,3-DHPPA) is a dihydroxylated phenolic acid. Based on the structure-activity relationships of the Folin-Ciocalteu assay, the presence of two hydroxyl groups on the phenyl ring suggests that 2,3-DHPPA would be reactive and contribute to the total polyphenol content measured by this method. The reactivity is attributed to the electron-donating capacity of the hydroxyl groups which reduce the phosphomolybdate-phosphotungstate complex.[4]
However, for accurate and specific quantification of 2,3-DHPPA, especially in complex matrices, HPLC is the recommended method. A reversed-phase HPLC method would separate 2,3-DHPPA from other phenolic and non-phenolic components, allowing for its precise quantification.
Experimental Protocols
Spectrophotometric Determination of Total Polyphenol Content (Folin-Ciocalteu Method)
This protocol outlines the steps for determining the total polyphenol content in a sample using the Folin-Ciocalteu reagent.
Reagents:
-
Folin-Ciocalteu Reagent: Commercially available or prepared by dissolving 100 g of sodium tungstate (Na₂WO₄·2H₂O) and 25 g of sodium molybdate (Na₂MoO₄·2H₂O) in 700 mL of distilled water. Add 50 mL of 85% phosphoric acid and 100 mL of concentrated hydrochloric acid. Reflux for 10 hours, then add 150 g of lithium sulfate (Li₂SO₄), 50 mL of water, and a few drops of bromine. Boil for 15 minutes to remove excess bromine, cool, and dilute to 1 L with distilled water.[5]
-
Gallic Acid Standard Stock Solution (1 mg/mL): Dissolve 100 mg of gallic acid in 100 mL of distilled water.
-
Sodium Carbonate Solution (20% w/v): Dissolve 200 g of anhydrous sodium carbonate in 800 mL of boiling distilled water, cool, and dilute to 1 L.[6]
Procedure:
-
Sample Preparation: Extract the polyphenols from the sample using an appropriate solvent (e.g., methanol, ethanol, acetone, or water). The extraction method should be optimized for the specific sample matrix.
-
Calibration Curve:
-
Prepare a series of gallic acid standards with concentrations ranging from 0 to 100 µg/mL by diluting the stock solution.
-
To 0.5 mL of each standard, add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent and allow to stand for 5 minutes.
-
Add 2.0 mL of 20% sodium carbonate solution and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 2 hours.
-
Measure the absorbance at 765 nm using a spectrophotometer.
-
Plot the absorbance versus the concentration of gallic acid to generate a calibration curve.
-
-
Sample Analysis:
-
Take 0.5 mL of the sample extract.
-
Follow the same procedure as for the calibration curve (steps 2b-2d).
-
Measure the absorbance of the sample at 765 nm.
-
-
Calculation:
-
Determine the concentration of total polyphenols in the sample extract from the calibration curve.
-
Express the results as mg of gallic acid equivalents (GAE) per gram or mL of the original sample.
-
HPLC Analysis of 2,3-DHPPA and Other Phenolic Acids (Representative Method)
This protocol provides a general framework for the separation and quantification of 2,3-DHPPA and other phenolic acids using reversed-phase HPLC. Method optimization will be required for specific sample matrices and analytical goals.[7][8]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-30 min: Linear gradient to 60% A, 40% B
-
30-35 min: Linear gradient to 40% A, 60% B
-
35-40 min: Hold at 40% A, 60% B
-
40-45 min: Return to initial conditions (95% A, 5% B)
-
45-50 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or a specific wavelength for 2,3-DHPPA if known).
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of 2,3-DHPPA and other relevant phenolic acid standards in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Extract the phenolic compounds from the sample and filter the extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the compounds by integrating the peak areas and using the calibration curve.
Visualizations
Caption: Experimental workflow for the Folin-Ciocalteu spectrophotometric method.
Caption: Decision tree for selecting an analytical method for polyphenol analysis.
References
- 1. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]
- 2. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. redalyc.org [redalyc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oiv.int [oiv.int]
- 6. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(2,3-Dihydroxyphenyl)propanoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-(2,3-Dihydroxyphenyl)propanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize health risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Key Safety Information:
| Hazard Statement | Precautionary Measures |
| Causes skin irritation (H315)[1][2] | Wear protective gloves and clothing.[1][2][3] If on skin, wash with plenty of soap and water.[1][2][3] |
| Causes serious eye irritation (H319)[1][2] | Wear eye and face protection.[1][2][3] If in eyes, rinse cautiously with water for several minutes.[1][2][3] |
| May cause respiratory irritation (H335)[1][2] | Avoid breathing dust.[1][2] Use only in a well-ventilated area.[1][2][3] If inhaled, move to fresh air.[2][3] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to entrust it to a licensed and approved waste disposal company.[1][3] Do not release this chemical into the environment or drains.[2]
Experimental Workflow for Disposal:
-
Segregation of Waste:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, containers), in a dedicated, properly labeled, and sealed waste container.
-
The container should be suitable for hazardous chemical waste and clearly marked with the chemical name and associated hazards.
-
-
Container Management:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the amount, date of generation, and disposal date. Follow all institutional and regulatory requirements for waste tracking.
-
Note: No specific experimental protocols for the treatment or neutralization of this compound for disposal were found in the reviewed safety data sheets. The recommended procedure is collection and disposal via a professional waste management service.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2,3-Dihydroxyphenyl)propanoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-(2,3-Dihydroxyphenyl)propanoic acid, a compound that requires careful management. Adherence to these procedures will minimize risk and ensure responsible disposal.
Immediate Safety and Handling Protocols
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Therefore, implementing stringent safety measures is crucial.
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of dust or aerosols.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
Work Practices:
-
Avoid the formation of dust when handling the solid material.[1]
-
Develop safe habits by avoiding unnecessary exposure to the chemical.[6] Do not smell or taste the chemical.[6]
-
Keep work areas clean and uncluttered.[6]
-
Ensure all containers of this compound are clearly labeled.[9]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | ANSI-certified chemical splash goggles. A face shield should be worn over goggles if there is a significant risk of splashing.[4][10] | To protect against eye irritation or serious eye damage from dust or splashes.[1][2] |
| Hand Protection | For incidental contact with dilute solutions, double-layered nitrile gloves or thicker (8mil) nitrile gloves are recommended.[4] For handling the solid or concentrated solutions, consider more resistant gloves such as neoprene or butyl rubber.[4] Always inspect gloves for tears or degradation before use.[6] | To prevent skin contact and irritation.[1][2] Phenolic compounds can be absorbed through the skin.[11] |
| Body Protection | A knee-length laboratory coat, fully buttoned, is mandatory.[4][10] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[4] | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[3][6] | To protect feet from spills. |
| Respiratory Protection | Generally not required when working in a fume hood. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator for organic vapors and particulates should be used.[6][12] | To prevent respiratory irritation from inhaling dust.[1][2] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. umdearborn.edu [umdearborn.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. fishersci.com [fishersci.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 10. ehss.syr.edu [ehss.syr.edu]
- 11. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 12. redox.com [redox.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
